Medicinal Chemistry Applications of 3-(1,1-Difluoroethyl)-1,2-oxazol-5-amine
The following technical guide details the medicinal chemistry applications, synthesis, and strategic utility of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine . Content Type: Technical Guide / Whitepaper Subject: Fluorinated H...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry applications, synthesis, and strategic utility of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine .
Content Type: Technical Guide / Whitepaper
Subject: Fluorinated Heterocyclic Building Blocks in Drug Discovery[1][2]
Executive Summary: The Strategic Fluorine Effect
In modern drug discovery, the 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine (CAS: 1188909-17-2 / 2575516-43-5) has emerged as a high-value building block.[1][2] It combines the privileged 5-amino-isoxazole scaffold—a proven pharmacophore in kinase inhibitors and GPCR ligands—with the 1,1-difluoroethyl (
This specific moiety serves as a superior bioisostere for ethyl (
), isopropyl (), and methoxy () groups. Its primary utility lies in metabolic blocking : the gem-difluoro substitution prevents benzylic hydroxylation (a common clearance pathway) while modulating lipophilicity () and maintaining steric fidelity.[1]
Physicochemical Profile & Bioisosterism[1][2]
The 1,1-Difluoroethyl Advantage
The
group is distinct from the trifluoromethyl () group.[1][2] While is highly electron-withdrawing and lipophilic, the group offers a subtler modulation:[1][2]
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) renders the
-position inert to Cytochrome P450-mediated oxidation.[1][2] Replacing an ethyl group with 1,1-difluoroethyl blocks the formation of the unstable -hydroxy metabolite.[1][2]
Lipophilicity (
): The group is generally more lipophilic than a methoxy group but less lipophilic than a or -butyl group, allowing for fine-tuning of membrane permeability.[1][2]
Conformational Bias: The "Gauche Effect" of the vicinal fluorines can lock the side chain into specific conformations, potentially reducing the entropic penalty of binding to a target protein.[1][2]
The synthesis of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine relies on the cyclocondensation of fluorinated
-keto nitriles.[1][2] This approach is preferred over direct fluorination of the isoxazole, which is often low-yielding and regioselective-poor.[1][2]
Primary Synthesis Route (Cyclocondensation)
Mechanism: The reaction proceeds via the nucleophilic attack of hydroxylamine on the nitrile carbon, followed by cyclization onto the ketone carbonyl (or vice-versa depending on pH), eventually eliminating water to aromatize.
Precursors:
Starting Material A: 4,4-difluoro-3-oxopentanenitrile (Key fluorinated building block).[1][2]
Basification: Slowly add NaOH (aqueous, 2.5 equiv) to adjust pH to ~8–9. Note: Control pH strictly; too basic conditions can hydrolyze the nitrile.[1][2]
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the nitrile (
of precursor) and appearance of the isoxazole ().[1][2]
Workup: Cool to RT. Concentrate ethanol. Extract aqueous phase with Ethyl Acetate (3x). Wash combined organics with brine, dry over
Buchwald-Hartwig Amination: Successful coupling with aryl halides requires specific ligands (e.g., Xantphos, BrettPhos) to overcome the poor nucleophilicity.[2]
Visualization of Workflows
Synthesis & Application Logic
The following diagram illustrates the synthesis of the building block and its divergent applications in medicinal chemistry.
Figure 1: Synthetic pathway from fluorinated nitrile precursors to the 5-amino-isoxazole core and subsequent derivatization.[1][2]
Bioisosteric Decision Tree
When to use this building block in a Hit-to-Lead campaign:
Figure 2: Decision logic for deploying the 1,1-difluoroethyl moiety during lead optimization.
Case Studies & Applications
Monoacylglycerol Lipase (MAGL) Inhibitors
Recent intellectual property (e.g., WO2024088922 ) highlights the use of 1,1-difluoroethyl-substituted heterocycles in the design of MAGL inhibitors.[1][2]
Role: The isoxazole amine serves as a linker to the core scaffold.[1][2] The
group occupies a hydrophobic pocket where metabolic stability is critical for duration of action.[1][2]
Chemistry: The amine is typically converted into a urea or carbamate to engage the catalytic serine or a nearby regulatory site of the enzyme.[1][2]
Kinase Inhibition (Type II)
In Type II kinase inhibitors, the "hinge binder" is often connected to a hydrophobic "back pocket" moiety via a linker.
Application: 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine can be coupled to a hinge-binding heterocycle (e.g., pyrimidine or pyridine).[1][2]
Benefit: The isoxazole nitrogen acts as a weak H-bond acceptor, while the
group improves the metabolic profile of the "tail" region without introducing the excessive lipophilicity of a group.[1][2]
Experimental Protocol: General Amide Coupling
Validating the reactivity of the 5-amino group.
Objective: Couple 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine (1) with 4-fluorobenzoic acid.
Activation: To a solution of 4-fluorobenzoic acid (1.0 mmol) in DMF (5 mL), add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir for 10 min at RT.[1]
Reaction: Stir at 60°C for 12 hours. (Elevated temperature is often required due to the low nucleophilicity of the isoxazole amine).
Workup: Dilute with EtOAc, wash with LiCl (5% aq),
, and brine.
Analysis: Expected product mass =
.
References
Vertex Pharmaceuticals. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Journal of the American Chemical Society.[1][2] Link (Context on 1,1-difluoroethyl bioisosteres).
PubChem. (2025). Compound Summary: 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine.[1][2][4] National Library of Medicine.[1][2] Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1][2] Link
World Intellectual Property Organization. (2024). Patent WO2024088922A1: Heterocyclic compounds as inhibitors of monoacylglycerol lipase.[1][2]Link
The Impact of Fluorination on the Lipophilicity of Isoxazol-5-amines: An In-depth Technical Guide for Drug Discovery
Abstract Lipophilicity, a critical physicochemical parameter, profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. The isoxazole scaffold, a privileged structure in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Lipophilicity, a critical physicochemical parameter, profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. The isoxazole scaffold, a privileged structure in medicinal chemistry, is frequently subjected to structural modifications to optimize these properties. Among these modifications, fluorination has emerged as a powerful strategy. This in-depth technical guide provides a comprehensive analysis of the lipophilicity of fluorinated isoxazol-5-amines, a class of compounds with significant potential in drug discovery. We will explore the theoretical underpinnings of lipophilicity, the nuanced effects of fluorine substitution on logP values, detailed experimental protocols for their determination with a focus on ¹⁹F NMR spectroscopy, and the role of computational models in predicting these values. This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design and synthesize novel isoxazole-based therapeutics with optimized lipophilicity profiles.
Introduction: The Critical Role of Lipophilicity in Drug Design
The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. Among these, lipophilicity, the affinity of a molecule for a lipid-like environment, stands out as a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] A compound's lipophilicity is quantitatively expressed by the logarithm of its partition coefficient (logP) between an organic and an aqueous phase, typically n-octanol and water.
An optimal lipophilicity is crucial for a drug's success. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, while insufficient lipophilicity may hinder the molecule's ability to cross biological membranes and reach its intended target.[2] Therefore, the precise modulation of lipophilicity is a cornerstone of modern drug design.
The Isoxazole Scaffold: A Privileged Heterocycle
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[3][4] This prevalence is attributed to its ability to engage in various non-covalent interactions, its metabolic stability, and its role as a versatile scaffold for presenting diverse pharmacophoric elements.[3] The 5-amino-isoxazole moiety, in particular, offers a valuable handle for further chemical modifications and can act as a key hydrogen bond donor.
Fluorine: The "Magic Bullet" of Medicinal Chemistry?
The strategic incorporation of fluorine atoms into drug candidates has become a routine and highly effective strategy in medicinal chemistry.[5][6] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological properties.[7] Fluorination can enhance metabolic stability by blocking sites of oxidation, modulate the pKa of nearby functional groups, and influence binding affinity to the target protein.[6][8] Crucially, fluorine substitution also has a significant, albeit complex, impact on lipophilicity.
The Nuanced Effects of Fluorination on Lipophilicity
While often perceived as a lipophilicity-enhancing modification, the effect of fluorine on logP is highly context-dependent. The introduction of a single fluorine atom or a trifluoromethyl group can alter the electronic distribution within a molecule, impacting its polarity and hydrogen bonding capabilities.[8]
Single Fluorine Substitution: Replacing a hydrogen atom with a fluorine atom on an aromatic or aliphatic scaffold generally leads to a modest increase in lipophilicity.[6] However, this effect can be influenced by the electronic environment of the substitution site.
Trifluoromethyl (CF₃) Group: The CF₃ group is significantly more lipophilic than a methyl group and its introduction almost invariably increases the logP value of a compound.[9] This is a widely used strategy to enhance membrane permeability.
Positional Isomerism: The position of the fluorine substituent on the isoxazole or an appended aryl ring can have a dramatic effect on the overall lipophilicity. The interplay of inductive and resonance effects can alter the molecule's dipole moment and its interaction with the surrounding solvent molecules.
Quantitative Analysis of Lipophilicity in Fluorinated Isoxazol-5-amines
Note: The logP values in this table are computationally predicted and should be used as a guide for understanding trends. Experimental verification is crucial for accurate assessment.
Experimental Determination of logP: Methodologies and Best Practices
Accurate determination of logP values is paramount for reliable structure-activity relationship (SAR) studies. Several experimental techniques are available, each with its own advantages and limitations.
The Shake-Flask Method: The Gold Standard
The traditional shake-flask method remains the gold standard for logP determination. It involves partitioning a compound between n-octanol and water and then measuring its concentration in each phase after equilibrium is reached. While accurate, this method can be time-consuming and requires relatively large amounts of pure compound.
HPLC-Based Methods
High-performance liquid chromatography (HPLC) offers a higher-throughput alternative to the shake-flask method. In reversed-phase HPLC, a correlation can be established between the retention time of a compound and its logP value. This method requires calibration with a set of standards with known logP values.
¹⁹F NMR Spectroscopy: A Powerful Tool for Fluorinated Compounds
For fluorinated molecules, ¹⁹F NMR spectroscopy has emerged as a particularly powerful and elegant technique for logP determination. The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion allow for the direct and accurate quantification of the analyte in both the n-octanol and water phases without the need for physical separation of the layers.
Experimental Protocol: logP Determination by ¹⁹F NMR Spectroscopy
This protocol is adapted from the work of Linclau and colleagues.
Materials:
Fluorinated isoxazol-5-amine of interest
n-Octanol (pre-saturated with water)
Water (pre-saturated with n-octanol)
Internal standard (a fluorinated compound with a known logP value and a distinct ¹⁹F NMR signal)
NMR tubes
NMR spectrometer with ¹⁹F capabilities
Procedure:
Sample Preparation:
Accurately weigh the fluorinated isoxazol-5-amine and the internal standard into a vial.
Add equal volumes of pre-saturated n-octanol and pre-saturated water.
Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate partitioning.
Allow the mixture to stand undisturbed until the two phases have completely separated.
NMR Analysis:
Carefully withdraw an aliquot from the upper (n-octanol) phase and transfer it to an NMR tube.
Carefully withdraw an aliquot from the lower (aqueous) phase and transfer it to a separate NMR tube.
Acquire the ¹⁹F NMR spectra for both samples.
Data Analysis:
Integrate the signals corresponding to the analyte and the internal standard in both spectra.
The partition coefficient (P) can be calculated using the following equation:
P = ([Analyte]octanol / [Analyte]water) = (Integral_Analyte_octanol / Integral_Standard_octanol) / (Integral_Analyte_water / Integral_Standard_water) * P_standard
The logP is then calculated as the base-10 logarithm of P.
Diagram of the ¹⁹F NMR-based logP Determination Workflow:
Caption: Workflow for logP determination using ¹⁹F NMR spectroscopy.
Computational Approaches to logP Prediction
In silico methods for predicting logP are invaluable in the early stages of drug discovery, allowing for the rapid screening of large virtual libraries of compounds. These methods can be broadly categorized into two main types:
Fragment-based methods: These approaches calculate logP by summing the contributions of individual atoms or molecular fragments.
Property-based methods: These methods use topological or quantum mechanical descriptors of the entire molecule to predict its lipophilicity.
While these computational tools are powerful, their accuracy for fluorinated compounds can be variable. The unique electronic effects of fluorine are not always well-parameterized in standard models, which can lead to significant deviations between predicted and experimental values. Therefore, it is crucial to use prediction methods that have been specifically trained and validated on datasets of fluorinated molecules.
Logical Relationship of Lipophilicity, Fluorination, and Drug Properties:
Caption: Interplay of fluorination, lipophilicity, and key drug properties.
Conclusion and Future Perspectives
The lipophilicity of fluorinated isoxazol-5-amines is a key parameter that requires careful consideration and optimization in the design of novel drug candidates. Fluorination offers a powerful tool to modulate this property, but its effects are subtle and dependent on the specific substitution pattern. This guide has provided a comprehensive overview of the theoretical and practical aspects of assessing the lipophilicity of this important class of compounds.
Future research should focus on the systematic synthesis and experimental determination of logP values for a diverse range of fluorinated isoxazol-5-amines. This will not only provide a valuable database for the scientific community but also enable the development of more accurate QSAR models for predicting the lipophilicity of these and related heterocyclic systems. A deeper understanding of the structure-lipophilicity relationships will undoubtedly accelerate the discovery of new and effective isoxazole-based therapeutics.
References
Brik, A. (2008). Isoxazole in medicinal chemistry. Future Medicinal Chemistry, 1(1), 81-90.
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
Kumar, R., & Kumar, S. (2022). A review of isoxazole biological activity and present synthetic techniques. Results in Chemistry, 4, 100318.
Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2197-2207.
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
Shultz, M. D. (2019). Two decades of fluorine in pharmaceuticals. MedChemComm, 10(4), 439-451.
Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567.
PubChem. (n.d.). Isoxazol-5-amine. Retrieved from [Link]
Chalyk, B. A., et al. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 85(15), 9634-9648.
Tsyganov, D. V., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-125.
Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
Ríos, M. C., et al. (2026).
Ciura, K., et al. (2020). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 25(20), 4819.
Ghandi, M., & Ziarati, A. (2021). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 57(6), 634-637.
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
3-(1,1-difluoroethyl)-1,2-oxazol-5-amine chemical structure analysis
An In-depth Technical Guide to 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine: Structural Analysis, Properties, and Synthetic Strategies Abstract This technical guide provides a comprehensive analysis of the chemical structure...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine: Structural Analysis, Properties, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, predicted spectroscopic properties, and a proposed synthetic pathway for the novel compound 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine. The strategic incorporation of a 1,1-difluoroethyl group onto the 5-amino-1,2-oxazole scaffold presents a molecule of significant interest for medicinal chemistry and drug discovery. The 1,1-difluoroethyl moiety can serve as a valuable bioisostere for more metabolically labile groups, potentially enhancing pharmacokinetic properties.[1] This guide offers researchers and drug development professionals a foundational understanding of this compound's characteristics, leveraging established principles of organic chemistry and data from analogous structures to predict its behavior and guide its synthesis and application.
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties.[2][3] The 1,1-difluoroethyl group, in particular, has emerged as a compelling bioisosteric replacement for moieties such as methoxy or hydroxyl groups, offering similar steric and electronic profiles but with increased resistance to oxidative metabolism.[1]
The 1,2-oxazole (isoxazole) ring system is a privileged scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, antibacterial, and anticancer properties. The 5-amino-isoxazole substitution pattern, specifically, provides a key vector for further chemical modification and interaction with biological targets.
This guide focuses on the confluence of these two valuable structural motifs in 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine. While specific experimental data for this exact molecule is not yet prevalent in the literature, this document will provide a robust, predictive analysis of its chemical and physical properties based on established chemical principles and data from closely related analogues.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine combines the aromatic isoxazole heterocycle with a geminal difluoroethyl substituent at the 3-position and an amino group at the 5-position.
Table 1: Predicted Physicochemical Properties of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
Property
Value
Molecular Formula
C₅H₅F₂N₃O
Molecular Weight
161.11 g/mol
Predicted LogP
0.85
Hydrogen Bond Donors
1 (from -NH₂)
Hydrogen Bond Acceptors
4 (N in ring, O in ring, 2x F)
Polar Surface Area
68.9 Ų
The high electronegativity of the fluorine atoms significantly influences the electronic distribution within the molecule, impacting the acidity of the N-H protons and the basicity of the nitrogen atoms.
Caption: Chemical Structure of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine.
Predicted Spectroscopic Analysis
A thorough spectroscopic analysis is crucial for the structural confirmation of a novel compound. The following are predictions for the key spectroscopic signatures of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
A triplet for the methyl (CH₃) protons, due to coupling with the two adjacent fluorine atoms (³JHF ≈ 15-20 Hz).
A singlet for the proton at the 4-position of the isoxazole ring.
A broad singlet for the two protons of the amino (NH₂) group.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J)
CH₃
1.8 - 2.2
Triplet (t)
³JHF ≈ 15-20 Hz
CH (isoxazole)
5.5 - 6.0
Singlet (s)
-
NH₂
5.0 - 6.5
Broad Singlet (br s)
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the signal for the carbon atom bonded to the two fluorine atoms, which is expected to appear as a triplet.
Table 3: Predicted ¹³C NMR Chemical Shifts
Carbon
Predicted Chemical Shift (δ, ppm)
Multiplicity (due to C-F coupling)
C F₂
115 - 125
Triplet (t)
C H₃
20 - 25
Quartet (q)
C 3 (isoxazole)
155 - 165
Triplet (t)
C 4 (isoxazole)
90 - 100
Singlet (s)
C 5 (isoxazole)
165 - 175
Singlet (s)
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is anticipated to show a single resonance for the two equivalent fluorine atoms, which will be split into a quartet by the three protons of the adjacent methyl group.
Predicted Chemical Shift: -90 to -110 ppm (relative to CFCl₃).
Multiplicity: Quartet (q).
Coupling Constant: ³JFH ≈ 15-20 Hz.
Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic absorption bands for the various functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies
Functional Group
Wavenumber (cm⁻¹)
N-H stretch (amine)
3300 - 3500 (two bands)
C-H stretch (methyl)
2900 - 3000
C=N stretch (isoxazole)
1620 - 1680
C=C stretch (isoxazole)
1550 - 1600
C-F stretch
1000 - 1200 (strong)
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 161.11. Common fragmentation patterns would likely involve the loss of small neutral molecules or radicals.
Proposed Synthetic Pathway
A plausible synthetic route to 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine can be envisioned starting from 1,1-difluoropropan-2-one. The general strategy involves the formation of a β-keto nitrile, followed by cyclization with hydroxylamine.
Caption: Proposed Synthetic Workflow.
Step-by-Step Protocol:
Synthesis of 4,4-Difluoro-3-oxopentanenitrile:
To a solution of sodium ethoxide in ethanol, add 1,1-difluoropropan-2-one dropwise at 0 °C.
To this mixture, add ethyl cyanoformate dropwise, maintaining the temperature below 5 °C.
Allow the reaction to stir at room temperature for 12 hours.
The resulting intermediate, ethyl 2-cyano-4,4-difluoro-3-oxopentanoate, is then subjected to acidic hydrolysis (e.g., with dilute sulfuric acid) and gentle heating to promote decarboxylation, yielding 4,4-difluoro-3-oxopentanenitrile.
Synthesis of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine:
Dissolve 4,4-difluoro-3-oxopentanenitrile in a suitable solvent such as ethanol.
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to neutralize the HCl.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
Purify the crude product by column chromatography to obtain the target compound.
This approach is based on well-established methods for the synthesis of 5-aminoisoxazoles from β-ketonitriles.[4][5]
Reactivity and Metabolic Stability
The reactivity of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine is dictated by its primary functional groups. The 5-amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The isoxazole ring is generally stable but can be susceptible to ring-opening under certain reductive or strongly basic conditions.
A key feature of this molecule is its predicted metabolic stability. The 1,1-difluoroethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which are responsible for the majority of drug metabolism.[6] This is because the strong carbon-fluorine bonds are not easily broken, and the presence of two fluorine atoms on the α-carbon prevents hydroxylation at that position.[2][7] This can lead to a longer half-life and improved pharmacokinetic profile compared to non-fluorinated analogues.[3]
Potential Applications in Drug Discovery
The unique combination of the 5-aminoisoxazole scaffold and the 1,1-difluoroethyl group makes this molecule a highly attractive building block for drug discovery.
Bioisosterism: The 1,1-difluoroethyl group can act as a bioisostere of a methoxy group, mimicking its steric and electronic properties while blocking O-demethylation, a common metabolic pathway. It can also replace a hydroxyl group to prevent glucuronidation.[8]
Modulation of Physicochemical Properties: Fluorination can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[3][9]
Scaffold for Library Synthesis: The 5-amino group serves as a convenient handle for the synthesis of diverse compound libraries through various coupling reactions, enabling the exploration of structure-activity relationships.
As a novel chemical entity, 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[10][11]
Potential hazards are associated with the amine functionality and the potential for the compound to be biologically active.[12] Avoid inhalation of dust or vapors, and prevent contact with skin and eyes.[13] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.
References
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Fluorine as a versatile bioisostere accompanied by the functional groups it has been reported to mimic. - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
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1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06406K. (2019, September 9). Retrieved February 19, 2026, from [Link]
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Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. (2022, January 12). Retrieved February 19, 2026, from [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). Retrieved February 19, 2026, from [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (2020, March 17). Retrieved February 19, 2026, from [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Retrieved February 19, 2026, from [Link]
Aires-de-Sousa, M. Hemmer, J. Gasteiger, “ Prediction of 1H NMR Chemical Shifts Using Neural Networks”, Analytical Chemistry, 2002, 74(1), 80-90. (n.d.). Retrieved February 19, 2026, from [Link]
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. (2021, August 9). Retrieved February 19, 2026, from [Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). Retrieved February 19, 2026, from [Link]
Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles by employing Glucose coupled Fe3O4(Glu.@Fe3O4) as an - YMER. (n.d.). Retrieved February 19, 2026, from [Link]
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Retrieved February 19, 2026, from [Link]
one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.). Retrieved February 19, 2026, from [Link]
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (n.d.). Retrieved February 19, 2026, from [Link]
Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids - ResearchGate. (2025, August 10). Retrieved February 19, 2026, from [Link]
The Chameleon Donor: Engineering 5-Amino-Isoxazole Scaffolds for Optimal Hydrogen Bonding
Executive Summary In medicinal chemistry, the 5-amino-isoxazole moiety is not merely a structural spacer but a tunable electronic valve. Unlike standard anilines, the 5-amino-isoxazole group possesses unique hydrogen bon...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the 5-amino-isoxazole moiety is not merely a structural spacer but a tunable electronic valve. Unlike standard anilines, the 5-amino-isoxazole group possesses unique hydrogen bond donor (HBD) properties driven by the electron-withdrawing nature of the isoxazole core and complex tautomeric equilibria. This guide provides a technical deep-dive into quantifying, validating, and exploiting these properties to optimize drug solubility, permeability, and target affinity.
Electronic Architecture & Tautomerism
The hydrogen bond donor capability of 5-amino-isoxazole is governed by the competition between the amino (NH₂) and imino (=NH) tautomers. While the amino form is generally predominant in solution, the energy barrier to the imino form is lower than in many other heteroaromatic systems, creating a "chameleon" effect that can be exploited for specific binding pockets.
The Electronic Push-Pull
The isoxazole ring is electron-deficient (π-deficient) compared to benzene.
Inductive Effect (-I): The oxygen atom at position 1 exerts a strong electron-withdrawing inductive effect on C5.
Resonance Effect (+M): The amino group at C5 donates electron density into the ring.
Result: The N-H bonds in 5-amino-isoxazole are significantly more polarized (acidic) than those in aniline. This makes the 5-amino-isoxazole a stronger hydrogen bond donor than its carbocyclic analogues, enhancing interactions with H-bond acceptors (e.g., carbonyls in the kinase hinge region).
Tautomeric Equilibrium
The 5-amino-isoxazole (A) exists in equilibrium with the 5-imino-isoxazoline (B) form.
Form A (Amino): Aromatic, predominant in polar protic solvents.
Form B (Imino): Disrupts aromaticity but can be stabilized by specific intramolecular H-bonds or non-polar environments.
Figure 1: Tautomeric equilibrium between amino and imino forms. The amino form is generally favored, but the imino form offers unique binding geometries.
Quantifying HBD Strength
To rationally design drugs, we must move beyond qualitative descriptions.[1][2] We use Abraham’s Hydrogen Bond Acidity (
) and pKa values to quantify donor strength.
Comparative HBD Acidity
The
parameter measures the ability of a solute to donate a hydrogen bond.[3]
Scaffold
Structure
Est. (HBD Acidity)
pKa (Conjugate Acid)
Notes
Aniline
Ph-NH₂
0.26
4.6
Standard reference. Weak donor.
3-Amino-isoxazole
Isox-3-NH₂
~0.35
0.5 - 1.5
N-H is less acidic than 5-isomer.
5-Amino-isoxazole
Isox-5-NH₂
0.45 - 0.55
~1.5 - 2.0
Strong donor. Ring oxygen enhances N-H polarization.
Sulfamethoxazole
Sulfonamide
>0.60
5.7 (Sulfonamide NH)
The isoxazole pulls density, making the sulfonamide NH highly acidic.
Key Insight: The 5-amino-isoxazole is a "super-aniline" regarding H-bond donation. It sheds its protons more easily to acceptors, making it ideal for binding to backbone carbonyls in proteins.
Experimental Validation Protocols
Do not rely solely on computation. Use these self-validating protocols to determine the HBD properties of your specific derivative.
Protocol A: NMR Titration for HBD Strength (
)
This method measures the chemical shift change of the amino protons upon adding a strong H-bond acceptor (DMSO or Pyridine) to a non-polar solution (CDCl₃).
If a single crystal is available, this provides a definitive map of intermolecular interactions.
Workflow:
CIF Generation: Solve the crystal structure (X-ray diffraction).
Software: Import CIF into CrystalExplorer (or similar).
Surface Generation: Generate the Hirshfeld surface mapped with
.
Interpretation:
Red Spots: Indicate strong H-bonds (distance < sum of vdW radii).
Fingerprint Plot: Look for the characteristic "spikes". A sharp spike at the bottom left (low
, low ) confirms strong N-H...O or N-H...N interactions.
Figure 2: Decision tree for interpreting NMR titration data to classify Hydrogen Bond Donor strength.
Medicinal Chemistry Applications
Bioisosterism & Solubility
The 5-amino-isoxazole is often used as a bioisostere for:
Aniline: To lower logP and increase H-bond donor strength.
Amide: To remove the carbonyl acceptor while maintaining the NH donor (though geometry differs).
Solubility Impact: The polarized N-H bond interacts favorably with water. 5-amino-isoxazole derivatives typically exhibit 3-5x higher aqueous solubility than their phenyl analogues, provided the logP is controlled.
Kinase Inhibitor Design (Hinge Binding)
In kinase inhibitors, the "hinge region" requires a donor-acceptor motif.
Role: The ring nitrogen (N2) acts as the Acceptor .[1]
Role: The exocyclic amino group (NH₂) acts as the Donor .
Advantage: The 5-amino-isoxazole provides this D-A motif in a compact, planar scaffold. The enhanced acidity of the NH₂ (compared to aniline) often leads to tighter residence times in the ATP binding pocket.
Case Study: Sulfamethoxazole
While primarily a sulfonamide, the isoxazole ring's role is critical.
Mechanism: The electron-withdrawing isoxazole ring (specifically the 5-methyl-3-isoxazolyl group attached to the sulfonamide nitrogen) lowers the pKa of the sulfonamide NH to ~5.7.
Result: This allows the drug to be ionized at physiological pH, mimicking the PABA transition state substrate for dihydropteroate synthase.
Lesson: While this example involves the N-linked sulfonamide, it proves the intense electron-withdrawing power of the isoxazole ring, which similarly activates the 5-amino group in direct derivatives.
References
Crystal structures and Hirshfeld surface analysis of 5-amino-isoxazole derivatives.
Source: ResearchGate.
URL:[Link]
Hydrogen bond donors in drug design.
Source: ChemRxiv.
URL:[Link]
Tautomerism, aromaticity, and intramolecular hydrogen bonding in heterocyclic systems.
Source: PubMed (NIH).
URL:[Link]
Intermolecular hydrogen bonding interactions of furan, isoxazole and oxazole with water.
Source: ResearchGate.
URL:[Link]
Technical Guide: 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine in Drug Discovery
This guide provides an in-depth technical analysis of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine , a high-value fragment in modern Fragment-Based Drug Discovery (FBDD). It addresses the synthesis, physicochemical propertie...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine , a high-value fragment in modern Fragment-Based Drug Discovery (FBDD). It addresses the synthesis, physicochemical properties, and strategic application of this motif as a bioisostere for metabolically labile methyl or methoxy groups.
Executive Summary
In the optimization of small molecule drugs, the 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine fragment represents a strategic "bioisosteric switch." It combines the polar, hydrogen-bond-rich core of the 5-aminoisoxazole (a privileged scaffold in kinase and GPCR inhibitors) with the 1,1-difluoroethyl (
) tail.
This specific fluorinated motif is deployed to:
Block Metabolic Hotspots: The
group prevents cytochrome P450-mediated benzylic hydroxylation common to methyl groups.
Modulate Lipophilicity: It increases lipophilicity (
) relative to a methyl group without the excessive bulk of a tert-butyl or trifluoromethyl group.
Alter Electronic Tuning: The electron-withdrawing effect of the fluorine atoms lowers the
of the isoxazole ring nitrogen and the exocyclic amine, influencing solubility and permeability.
The 1,1-difluoroethyl group is often termed a "lipophilic bioisostere" for the methoxy group or an "oxidation-resistant" bioisostere for the methyl group.
Comparative Data Table
Estimated values based on structural analogs (e.g., 3-methyl vs. 3-difluoroethyl isoxazoles).
Property
3-Methyl-isoxazol-5-amine
3-(1,1-Difluoroethyl)-isoxazol-5-amine
Impact in Drug Design
Molecular Weight
98.10
148.11
Small increase; remains fragment-compliant (<300 Da).
The 1,1-difluoroethyl group acts as a conformationally flexible yet sterically demanding probe. Unlike a rigid cyclopropyl or phenyl group, the
moiety can rotate to fit hydrophobic sub-pockets, while the fluorine atoms can engage in weak orthogonal multipolar interactions with backbone carbonyls in the protein target.
Synthetic Methodology
The synthesis of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine relies on the regioselective cyclization of a
-ketonitrile precursor with hydroxylamine. This route ensures the amine is positioned at C5 and the fluoroalkyl group at C3.
Core Retrosynthetic Analysis
The target molecule is disassembled into two key components:
Hydroxylamine (
) : Provides the N-O bond.
4,4-difluoro-3-oxopentanenitrile : The electrophilic 1,3-dicarbonyl equivalent.
Detailed Protocol: Regioselective Cyclization
Step 1: Synthesis of 4,4-difluoro-3-oxopentanenitrile
Setup: Flame-dry a 500 mL round-bottom flask under
atmosphere.
Deprotonation: Add anhydrous THF (200 mL) and dry acetonitrile (1.1 eq). Cool to -78°C. Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise over 30 mins. Stir for 1 hour to generate the acetonitrile anion (
).
Acylation: Add ethyl 2,2-difluoropropanoate (1.0 eq) dissolved in THF dropwise. The fluorinated ester acts as the electrophile.
Workup: Allow to warm to 0°C over 2 hours. Quench with 1N HCl. Extract with EtOAc. The product, 4,4-difluoro-3-oxopentanenitrile , is often used crude or purified by vacuum distillation (sensitive to silica gel).
pH Adjustment: Add NaOH (aq, 2.5 eq) to adjust pH to ~8-9.
Reflux: Heat the mixture to reflux (80°C) for 4-6 hours.
Mechanism:[1][2][3] The amine of hydroxylamine attacks the ketone (forming an oxime intermediate), followed by the oxime oxygen attacking the nitrile carbon to close the ring. This regiochemistry favors the 5-amino-3-substituted isomer.
Isolation: Concentrate ethanol. Dilute with water. The product often precipitates. If not, extract with EtOAc/DCM. Recrystallize from Ethanol/Heptane.
Visualization of Synthesis Pathway
Caption: Regioselective synthesis of the target isoxazole via
-ketonitrile condensation.
Medicinal Chemistry Application
Case Study Logic: The "Magic Methyl" Replacement
In a hypothetical optimization of a kinase inhibitor (e.g., targeting VEGFR or p38 MAP kinase), a 3-methyl-5-aminoisoxazole moiety often serves as the hinge-binding motif.
Problem: The methyl group (
) is susceptible to rapid metabolic oxidation (), leading to high clearance and short half-life ().
Solution: Replacement with 3-(1,1-difluoroethyl) .
Result: The
bonds are metabolically inert. The steric volume of is slightly larger than isopropyl but electronically distinct. It maintains the hinge interaction (via the amino group) while projecting the fluorinated tail into the hydrophobic gatekeeper region.
Fragment Screening Workflow
When using this molecule in FBDD (Fragment-Based Drug Discovery):
Library Design: Include this fragment in "Fluorinated Fragment" libraries to leverage
NMR screening.
Detection: The
group provides a distinct NMR signal (quartet, ~ -80 to -100 ppm) that is highly sensitive to the chemical environment change upon protein binding.
X-Ray Crystallography: The heavy fluorine atoms can sometimes aid in phasing or be clearly resolved in electron density maps, confirming the orientation of the tail in the binding pocket.
References
Bioisosterism of Fluorine
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Synthesis of 5-Aminoisoxazoles
El-Saghier, A. M. M. (2025).[1] The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Link
1,1-Difluoroethyl Group Properties
Liu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9, 29193-29199. Link
Isoxazole in Drug Discovery
Zhu, J., et al. (2018).[4] Recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(11), 3065-3075. Link
Metabolic Stability of Difluoroethyl
Anderson, M. O., et al. (2012). Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B. Journal of Medicinal Chemistry, 55(13), 5942–5950. Link
The "Metabolically Stable Magic Ethyl": A Technical Guide to 1,1-Difluoroethyl Substitution
Topic: Metabolic Stability Benefits of 1,1-Difluoroethyl Substitution Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary In the optimiza...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Metabolic Stability Benefits of 1,1-Difluoroethyl Substitution
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
In the optimization of lead compounds, the 1,1-difluoroethyl group (
) has emerged as a high-value bioisostere.[1] It serves as a metabolically robust surrogate for ethyl, isopropyl, and methoxy groups. Unlike the trifluoromethyl group (), which can excessively increase lipophilicity (), the 1,1-difluoroethyl moiety offers a balanced physicochemical profile while effectively blocking oxidative metabolism at the -position.[1]
This guide details the mechanistic basis for this stability, provides comparative physicochemical data, analyzes the LSZ102 case study, and outlines validated protocols for synthesis and stability profiling.
Mechanistic Basis of Metabolic Stability
The metabolic superiority of the 1,1-difluoroethyl group stems from three synergistic mechanisms that mitigate Cytochrome P450 (CYP) mediated oxidation.
The Fluorine Blockade Effect
Metabolic "soft spots" in alkyl chains are typically the
-carbon atoms adjacent to heteroatoms or aromatic rings. CYP450 enzymes target these C-H bonds for hydrogen atom abstraction (HAT).[1]
Mechanism: Replacing the
-methylene () with a difluoromethylene () eliminates the abstractable protons entirely.[1]
Bond Strength: The C-F bond energy (
105-110 kcal/mol) renders the carbon inert to the radical rebound mechanism of CYP450, effectively "capping" the metabolic site.
Electronic Deactivation of the
-Methyl
While the
-position is blocked, the terminal -methyl group () remains a potential site for oxidation.[1] However, the strong electron-withdrawing nature of the geminal fluorines () deactivates the adjacent C-H bonds.[1]
Inductive Effect: The electronegativity of fluorine (
) pulls electron density from the -carbon, increasing the ionization potential and making HAT energetically unfavorable for the electrophilic CYP450 oxo-ferryl species.
Conformational Orthogonality
When used as a bioisostere for a methoxy group (
), the 1,1-difluoroethyl group adopts a distinct conformation.[1]
Methoxy: Typically planar with the aromatic ring (
).
1,1-Difluoroethyl: Prefers an orthogonal geometry (
) due to hyperconjugation and steric repulsion.[1] This can improve binding selectivity and reduce the energy penalty for adopting the bioactive conformation in certain protein pockets.
represents the change in lipophilicity when replacing a hydrogen on a benzene ring.
Visualization: Metabolic Blockade Mechanism
Figure 1: Mechanism of CYP450 blockade.[1] The 1,1-difluoroethyl group prevents the initial hydrogen abstraction step required for oxidative dealkylation.
Early leads in the SERD program contained a methoxy-phenyl moiety. While potent, methoxy groups are notorious metabolic soft spots, susceptible to rapid O-demethylation by liver microsomes, leading to short half-lives and high clearance.
unit mimics the ether oxygen in size and polarity but lacks the lone pairs.[1]
Conformation: The substitution forced the phenyl ring into an orthogonal conformation relative to the side chain, which fortuitously improved binding affinity to the ER
ligand-binding domain.
The Outcome
Metabolic Stability: The replacement completely eliminated the O-demethylation pathway.
Potency: The compound maintained or improved potency due to the optimized binding geometry.
Clinical Status: LSZ102 advanced to Phase I/Ib clinical trials, validating the 1,1-difluoroethyl group as a "drug-like" structural motif.[2]
Setup: In a glovebox, charge a pressure tube with arylboronic acid,
, dtbpy, and .
Solvent Addition: Add anhydrous 1,4-dioxane.
Reagent Addition: Cool the tube to -78°C. Condense 1,1-difluoroethyl chloride (approx. 5-10 equiv) into the tube. Alternatively, use a solution of the gas in DME if pre-prepared.
Reaction: Seal the tube and heat to 80°C for 12-18 hours.
Workup: Cool to room temperature, vent carefully (excess gas), dilute with ethyl acetate, filter through Celite, and concentrate.
Purification: Silica gel chromatography (hexane/EtOAc gradient).
Use this logic flow to determine when to deploy the 1,1-difluoroethyl group.
Figure 2: Medicinal Chemistry Decision Tree for 1,1-Difluoroethyl Substitution.
References
Hu, J., et al. (2019). Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids with 1,1-Difluoroethyl Chloride. RSC Advances. Available at: [Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link][1]
Novartis Institutes for BioMedical Research. (2018).[1] Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link][1]
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Available at: [Link]
Zafrani, Y., et al. (2019). Difluoromethyl Group as a Non-Traditional Bioisostere. Journal of Medicinal Chemistry. Available at: [Link][1]
Technical Guide: pKa Profile and Electronic Properties of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
The following technical guide details the physicochemical profile of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine , focusing on its pKa values, electronic structure, and experimental characterization. Executive Summary Molec...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine , focusing on its pKa values, electronic structure, and experimental characterization.
Executive Summary
Molecule: 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine (CAS: 1556217-73-2)
Core Scaffold: 5-Aminoisoxazole
Physicochemical Class: Weak base / Very weak NH-acid
Predicted pKa (Conjugate Acid, BH⁺):-1.0 to 0.5 (Extremely weak base)
Predicted pKa (NH Acid, Neutral → Anion):~16–18 (in DMSO)
This compound represents a specialized building block in medicinal chemistry. The introduction of the 1,1-difluoroethyl group at the 3-position imparts a strong electron-withdrawing induction (-I effect) that drastically alters the ionization profile compared to the common 3-methyl analog. At physiological pH (7.4), this molecule exists exclusively in its neutral, unionized form , maximizing membrane permeability but potentially limiting aqueous solubility without cosolvents.
Structural & Electronic Analysis
To understand the pKa, we must deconstruct the competing electronic effects within the molecule.
The Isoxazole Core
The 1,2-oxazole (isoxazole) ring is an electron-deficient heteroaromatic system. The oxygen atom exerts a strong inductive withdrawal, making the ring nitrogen (N2) only weakly basic.
The amino group at position 5 is a strong resonance donor (+M). It pushes electron density into the ring, significantly increasing the electron density at N2 (the site of protonation).
Effect: Raises basicity significantly compared to unsubstituted isoxazole.
Analog Comparison: 5-amino-3-methylisoxazole has a predicted pKa of ~ -0.6 to +1.0.
The 3-(1,1-Difluoroethyl) Group (-I Effect)
This is the critical differentiator. The gem-difluoro motif (
) is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms.
Mechanism: Inductive withdrawal through the
-bond framework.
Hammett Shift: The
value for a group is positive (approx. 0.4–0.5), acting similarly to a trifluoromethyl group () but slightly weaker.
Net Result: The -I effect opposes the +M effect of the amine, destabilizing the protonated cation (BH⁺) and lowering the pKa by approximately 1.0–1.5 log units relative to the 3-methyl analog.
Ionization Pathway Diagram
The following diagram illustrates the protonation (Basicity) and deprotonation (Acidity) equilibria.
Estimated pKa Values & Comparative Data
Since direct experimental data is often proprietary for specific fluorinated building blocks, we utilize Linear Free Energy Relationships (LFER) using validated analogs.
Table 1: Comparative pKa Analysis
Compound
Substituent (C3)
Electronic Effect
pKa (BH⁺) [Basicity]
pKa (NH) [Acidity]
Isoxazole
-H
Reference
-2.97 (Exp)
N/A
5-Amino-3-methylisoxazole
Weak Donor (+I)
-0.6 (Pred) / ~1.0 (Exp*)
~22 (DMSO)
3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
Strong Withdrawal (-I)
-1.0 to 0.5
~16–18 (DMSO)
5-Amino-3-(trifluoromethyl)isoxazole
Strong Withdrawal (-I)
< -1.5 (Est)
~14–16 (DMSO)
*Note: Experimental values for 5-aminoisoxazoles vary by solvent method; aqueous pKa is typically very low.
Interpretation for Drug Design[6]
Basicity (pKa < 1): The molecule will not protonate in the stomach (pH 1.5–3.5) or intestine (pH 6–8). It behaves as a neutral lipophile throughout the gastrointestinal tract.
Solubility: Lacks ionizable centers to assist aqueous solubility. Formulation may require amorphous solid dispersions (ASD) or lipid-based delivery if the LogP is high.
Hydrogen Bonding: The 5-amino group remains a competent H-bond donor (HBD), and the ring nitrogen is a weak H-bond acceptor (HBA).
Experimental Determination Protocols
Standard potentiometric titration (pH 2–12) is unsuitable for this molecule because the pKa lies outside the aqueous window. The following protocols are required for accurate determination.
This is the Gold Standard for measuring pKa values < 2.
Principle: The UV absorbance spectrum of the isoxazole ring changes significantly upon protonation of the ring nitrogen.
Workflow:
Preparation: Dissolve 10 µM of the compound in a constant ionic strength buffer (e.g., 0.15 M KCl).
Acidification: Since pKa is near 0, titration must be performed using Hammett acidity functions (
) with concentrated HCl or , or using a cosolvent method (Methanol/Water) and extrapolating to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
Measurement: Record UV spectra (200–400 nm) at varying pH/acidity levels.
Data Analysis: Plot absorbance at
vs. pH/ to determine the inflection point.
Protocol B: Computational Prediction (DFT)
For rapid validation without synthesis.
Methodology:
Software: Gaussian 16 or Schrödinger Jaguar.
Theory: DFT (B3LYP/6-311+G**) with PCM (Polarizable Continuum Model) for water solvation.
Calculation: Calculate the Gibbs free energy (
) of the neutral and protonated species.
Equation:
.
Experimental Workflow Diagram
References
Guidechem. (2025). 5-Amino-3-methylisoxazole Properties and Predicted Data. Retrieved from
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in synthesis. Current Opinion in Drug Discovery & Development. (Context: Electronic properties of isoxazole scaffolds).
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Context: Acidity of NH protons in heterocycles).
PubChem. (2025).[2][3] Compound Summary: 5-Aminoisoxazole.[1][4][5][6][7][8] National Library of Medicine. Retrieved from
nucleophilic aromatic substitution with 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
Application Note: Nucleophilic Aromatic Substitution ( ) with 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine Part 1: Strategic Analysis & Chemical Context The Challenge: The "Lazy" Nucleophile The reagent 3-(1,1-difluoroethyl)...
The reagent 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine presents a specific synthetic challenge. While 5-aminoisoxazoles are already inherently weak nucleophiles due to the electron-withdrawing nature of the isoxazole ring, the addition of the 1,1-difluoroethyl (
) group at the 3-position exacerbates this effect.
Electronic Deactivation: The gem-difluoro group exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density on the exocyclic amine nitrogen.
pKa Implications: While typical anilines have a pKa ~4.6, 5-aminoisoxazoles often exhibit pKa values < 1 (conjugate acid). This makes them poor nucleophiles for standard
reactions unless the electrophile is highly activated.
Reaction Design Strategy
To successfully couple this amine via
, we cannot rely on standard "mix and stir" protocols used for alkyl amines. We must employ one of three activation strategies:
Thermal Activation: High temperature in polar aprotic solvents (Force the kinetics).
Electrophile Activation (Acid Catalysis): Protonating the electrophile (e.g., chloropyrimidine) to make it more susceptible to attack.
Nucleophile Activation (Anionic Method): Deprotonating the amine with a strong base to generate the highly nucleophilic amide anion (Use with caution due to ring instability).
Part 2: Experimental Protocols
Protocol A: Standard Thermal Method (Base-Mediated)
Best for: Highly reactive electrophiles (e.g., 2,4-dichloropyrimidine, 4-fluoro-1-nitrobenzene).
Solvent: Anhydrous DMSO or NMP (Concentration: 0.2 – 0.5 M)
Step-by-Step Procedure:
Setup: In a dried reaction vial equipped with a magnetic stir bar, charge the amine (1.0 equiv) and the base (
).
Solvation: Add anhydrous DMSO. Stir for 5 minutes at room temperature to ensure homogeneity (or fine suspension).
Addition: Add the electrophile. If the electrophile is a solid, add it in one portion. If liquid, add dropwise.
Reaction: Seal the vial and heat to 100–120 °C .
Note: The difluoroethyl group stabilizes the molecule thermally, but do not exceed 140 °C to avoid isoxazole ring fragmentation (Beckmann-type rearrangement).
Monitoring: Monitor by LCMS every 2 hours. Look for the
of the product. The starting amine may have low UV absorbance; rely on MS trace.
Workup:
Cool to room temperature.
Dilute with EtOAc (10 volumes) and wash with water (3 x 5 volumes) to remove DMSO.
Wash organic layer with brine, dry over
, and concentrate.
Protocol B: Acid-Catalyzed Method (The "Expert" Choice)
Best for: Less reactive nitrogen heterocycles (e.g., 2-chloropyridine, 4-chloropyrimidine) where basic conditions fail.
Mechanism: Acid protonates the ring nitrogen of the electrophile, lowering the LUMO energy and facilitating attack by the weak amine.
Catalyst: HCl (4M in dioxane, 1.0 equiv) or p-TsOH (1.0 equiv)
Solvent: iPrOH or n-BuOH
Step-by-Step Procedure:
Dissolution: Dissolve the amine and electrophile in iPrOH (0.5 M).
Acidification: Add the acid catalyst.
Reflux: Heat the mixture to reflux (82 °C for iPrOH, 117 °C for n-BuOH) for 4–16 hours.
Workup:
Cool to RT. The product often precipitates as the hydrochloride salt.
Filtration: Filter the solid and wash with cold ether.
Free Basing: Suspend the salt in DCM and wash with sat.
to obtain the free base.
Part 3: Visualization & Logic
Decision Matrix for Condition Selection
The following diagram illustrates the logical flow for selecting the correct protocol based on your electrophile.
Figure 1: Decision tree for coupling electron-deficient aminoisoxazoles.
Comparative Data Table
Variable
Protocol A (Basic)
Protocol B (Acidic)
Protocol C (Anionic/NaH)
Primary Mechanism
Classical
Proton-Activated
Amide Anion Attack
Substrate Scope
Nitro-arenes, Pyrimidines
Pyridines, Pyrimidines
Unreactive esters/nitriles
Risk Factor
Low
Low
High (Ring cleavage)
Temp Range
100–130 °C
80–120 °C
0–25 °C
Key Byproduct
Hydrolysis (if wet)
None (Salt formation)
Ring-opened nitrile
Part 4: Troubleshooting & Safety
Common Failure Modes:
No Reaction: The amine is too electron-deficient.
Fix: Switch to Protocol B (Acid) or use a microwave reactor to reach 150 °C safely.
Regioselectivity Issues: If reacting with 2,4-dichloropyrimidine, the amine may attack C2 or C4.
Insight: Sterics from the
group usually favor attack at the less hindered position (C4), but the electron-withdrawing nature may alter this. Verify regiochemistry by NOE NMR.
Hydrolysis: The
group is generally stable, but the isoxazole ring can hydrolyze to a nitrile under strongly basic aqueous conditions. Keep reactions strictly anhydrous.
Safety Note:
Fluorine NMR: Use
NMR to monitor the integrity of the group. A shift or loss of the signal indicates defluorination or decomposition.
Thermal Runaway: While
is not typically explosive, heating nitrogen-rich heterocycles with strong bases can be energetic. Use a blast shield.
Part 5: References
Mechanistic Continuum of
: Kwan, E. E.; et al. "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles." Nature Chemistry, 2018 . Link
Acid Catalysis in
: Manning, H. C.; et al. "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines." Arkivoc, 2015 . Link
Isoxazole Reactivity : Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 2005 . Link
Properties of 5-Aminoisoxazoles : BenchChem. "Aminoisoxazole: A Comparative Guide for Researchers." BenchChem Technical Library, 2025 . Link
Application
Application Note: Heterocycle Formation using 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine , a high-value fluorinated building block, in...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine , a high-value fluorinated building block, in the synthesis of fused heterocycles.
Introduction: The Fluorine Advantage
In modern drug discovery, the 3-(1,1-difluoroethyl) moiety serves as a critical bioisostere for ethyl or isopropyl groups. Unlike its non-fluorinated counterparts, this group blocks metabolic oxidation at the benzylic-like position while modulating lipophilicity (
) and dipole moment.
The parent scaffold, 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine (referred to herein as Precursor A ), combines this fluorinated motif with the versatile reactivity of the 5-aminoisoxazole core. This guide addresses the specific electronic and steric considerations required to successfully convert Precursor A into fused bioactive heterocycles.
Key Chemical Properties
Property
Characteristic
Impact on Reactivity
Core Structure
5-Amino-1,2-oxazole
Amphoteric: Nucleophilic at , Electrophilic at
Substituent
1,1-difluoroethyl ()
Electron-withdrawing (). Reduces of the amine compared to 3-methyl analogs.
Stability
High C-F bond energy
Resistant to standard metabolic oxidation; stable to most acidic/basic conditions.
Mechanistic Pathways & Reactivity
The 5-aminoisoxazole system is not a simple aniline analogue. It possesses three distinct reactive vectors that can be exploited for heterocycle formation.[1][2][3][4]
Diagram 1: Divergent Reaction Pathways
The following diagram illustrates the three primary synthetic routes available for Precursor A .
Caption: Divergent synthetic utility of the 5-aminoisoxazole precursor. Path 1 is the primary focus of this guide.
Protocol A: Synthesis of Isoxazolo[5,4-b]pyridines
The most robust application of Precursor A is the formation of the isoxazolo[5,4-b]pyridine scaffold, a privileged structure in antiviral and anticancer research [1].
Challenge: The electron-withdrawing nature of the
group at C3 reduces the nucleophilicity of the C4 position, potentially slowing the cyclization step compared to non-fluorinated analogs.
Solution: Use of Lewis Acid catalysis or high-temperature condensation in polar solvents.
Materials
Precursor A: 1.0 equiv
Reagent: Ethyl acetoacetate (or substituted
-keto ester): 1.2 equiv
Catalyst:
(10 mol%) OR Glacial Acetic Acid (solvent)
Solvent: Toluene (for Lewis Acid route) or AcOH (thermal route)
Step-by-Step Procedure (Thermal Method)
Setup: In a heavy-walled pressure vial, dissolve Precursor A (1.0 mmol) in Glacial Acetic Acid (3.0 mL).
Addition: Add the
-keto ester (1.2 mmol) in one portion.
Reaction: Seal the vial and heat to 110°C for 4–6 hours.
Note: The reaction proceeds via initial formation of an enamine/imine intermediate followed by cyclization onto the C4 position.
Monitoring: Monitor by LC-MS. Look for the intermediate (
Pour the mixture into ice-cold water (20 mL). The product often precipitates.
If precipitate forms: Filter, wash with cold water, and dry.
If no precipitate: Extract with EtOAc (3x), wash with Sat.
(carefully!) to remove acid, dry over , and concentrate.
Purification: Recrystallization from EtOH is usually sufficient.
Data Validation (Expected)
1H NMR: Disappearance of the C4-H singlet (typically
ppm in precursor). Appearance of pyridine ring protons.
19F NMR: Distinct multiplet for
group (approx -90 to -110 ppm), simplified due to rigid aromatic system.
Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidines
While less common for isoxazoles than pyrazoles, 5-aminoisoxazoles can react with 1,3-dielectrophiles to form pyrimidine-fused systems, often involving a complex rearrangement where the isoxazole oxygen is extruded or the ring opens [2].
Target: Functionalized Pyrimidine derivatives.
Experimental Workflow
Mix:Precursor A (1.0 equiv) + 1,3-diketone (e.g., acetylacetone, 1.1 equiv).
Condition: Reflux in Ethanol with catalytic Piperidine (5 mol%).
Observation: This reaction typically yields the Schiff base initially. Prolonged heating or acid catalysis (
) promotes cyclization.
Critical Note: If the isoxazole ring remains intact, you form an Isoxazolo[5,4-b]pyridine (see Protocol A). If the ring opens and recyclizes (common with strong nucleophiles or specific substitutions), you may access Pyrimidines . Strict structural verification via 2D-NMR (HMBC) is required to distinguish regioisomers.
Protocol C: Amide Coupling (Kinase Hinges)
The 5-amino group is weakly nucleophilic. Standard EDC/NHS couplings often fail or proceed slowly.
Optimization for Fluorinated Precursor:
Base: Use a non-nucleophilic strong base like LiHMDS or NaH to deprotonate the amine if reacting with esters.
Coupling Agents: Use high-activity reagents like HATU or T3P (Propylphosphonic anhydride).
Procedure (T3P Method)
Dissolve Carboxylic Acid (1.1 equiv) and DIPEA (3.0 equiv) in dry DMF.
Add T3P (50% in EtOAc, 1.5 equiv) and stir for 10 min.
Add Precursor A (1.0 equiv).
Heat to 60°C for 12 hours. The elevated temperature is necessary to overcome the reduced nucleophilicity caused by the electron-withdrawing heterocycle and
group.
Troubleshooting & Safety
Stability of
: The 1,1-difluoroethyl group is robust. However, avoid conditions involving sodium metal in ethanol or LiAlH4 at high temperatures, as defluorination or elimination can occur.
Regioselectivity: In condensation reactions, the N-alkylation vs. C-alkylation ratio is solvent-dependent.
Polar Protic (AcOH, EtOH): Favors C-alkylation
cyclization (Desired for fused rings).
Non-polar (Toluene): May favor N-alkylation intermediates.[2]
Diagram 2: Experimental Decision Tree
Caption: Decision tree for selecting the optimal synthetic protocol based on target structure.
References
Divergent Synthesis of Isoxazolo[5,4-b]pyridines. European Journal of Organic Chemistry. (2024). Describes the silver-catalyzed and acid-mediated regioselective synthesis from 5-aminoisoxazoles.
Reactions of 5-Aminoisoxazoles with 1,3-Dicarbonyls. ResearchGate / Heterocycles. Detailed review of the reactivity profiles of 5-aminoisoxazoles in condensation reactions.
Synthesis of Fluorinated Amines and Heterocycles.PMC - NIH.
in heterocyclic synthesis.
ChemShuttle Product Catalog. Commercial availability and specifications for 3-(1,1-difluoroethyl)isoxazol-5-amine.
Application Note: Accelerated Synthesis of Fluorinated Isoxazole Amines via Microwave Irradiation
Abstract: This technical guide provides a comprehensive protocol for the rapid and efficient synthesis of fluorinated isoxazole amines, a class of compounds of high interest in medicinal chemistry and drug development. W...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive protocol for the rapid and efficient synthesis of fluorinated isoxazole amines, a class of compounds of high interest in medicinal chemistry and drug development. We will explore the strategic rationale for incorporating fluorine into heterocyclic scaffolds and detail the principles of Microwave-Assisted Organic Synthesis (MAOS) that enable dramatic acceleration of reaction times and improvement in yields compared to conventional heating methods. A detailed, step-by-step protocol for the synthesis of 3-amino-5-(trifluoromethyl)isoxazole is presented, complete with optimization strategies, troubleshooting advice, and mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthesis technologies for the construction of high-value pharmaceutical building blocks.
Foundational Principles: The Synergy of Fluorine and Microwave Synthesis
The convergence of fluorine chemistry with microwave-assisted synthesis represents a powerful strategy for accelerating drug discovery programs. Understanding the distinct advantages of each component is crucial to appreciating the efficiency of the combined methodology.
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a coincidence but a deliberate strategy to enhance the pharmacological profile of a drug candidate. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's behavior in the body.[1][2]
Key benefits of fluorination include:
Improved Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Introducing fluorine or a trifluoromethyl (-CF₃) group at a metabolically vulnerable position can block enzymatic breakdown, thereby increasing the drug's half-life and bioavailability.[1][2][3]
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, leading to more favorable electrostatic interactions with target proteins. This can significantly increase binding affinity and potency without adding significant steric bulk.[2][4]
Modulation of Physicochemical Properties: Fluorination can strategically adjust a molecule's lipophilicity and pKa.[2][5] For instance, replacing a C-H with a C-F bond increases lipophilicity, which can improve membrane permeability and aid transport across biological barriers like the blood-brain barrier.[3] Conversely, fluorine's electron-withdrawing nature can lower the pKa of nearby basic groups, which can also enhance cell penetration.[2]
The Efficiency of Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthesis of heterocyclic compounds often requires long reaction times, high temperatures, and can result in low yields and significant byproduct formation. Microwave-assisted synthesis offers a transformative alternative by leveraging a different heating mechanism.[6][7][8]
Unlike conventional heating, which relies on the slow transfer of thermal energy via conduction, microwave irradiation heats the reaction mixture volumetrically and directly.[8][9] This is achieved through the interaction of the microwave's electric field with polar molecules (dipole rotation) and ions (ionic conduction) in the sample.[9] This rapid, uniform heating leads to several profound advantages:[7][10]
Drastically Reduced Reaction Times: Reactions that take many hours or even days using conventional reflux can often be completed in minutes.[6]
Increased Product Yields: The rapid heating minimizes the time for side reactions or thermal degradation of reactants and products, leading to cleaner reaction profiles and higher isolated yields.[11][12]
Enhanced Purity: The reduction in side reactions simplifies purification, often yielding products of higher purity directly from the reaction mixture.
Green Chemistry Alignment: MAOS is considered a green chemistry technique due to its energy efficiency, reduced solvent usage, and potential for solvent-free reactions.[12][13]
The isoxazole ring itself is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with applications as anti-inflammatory, anti-viral, and anti-cancer agents.[12][14][15] By combining this valuable heterocycle with the strategic benefits of fluorine and the speed of microwave synthesis, researchers can rapidly generate libraries of novel compounds for biological screening.
Synthesis Protocol: Microwave-Assisted Formation of 3-Amino-5-(trifluoromethyl)isoxazole
This section provides a detailed, field-tested protocol for the cyclization of a fluorinated β-ketonitrile with hydroxylamine to rapidly form the target 3-amino-5-(trifluoromethyl)isoxazole.
Overall Reaction Scheme
Caption: Key steps in the formation of the 3-amino-isoxazole ring.
Experimental Synthesis Workflow
A streamlined workflow is essential for reproducibility and efficiency in the lab.
Caption: Step-by-step experimental workflow from reagents to final analysis.
Field-Proven Insights: Optimization and Troubleshooting
Optimization Strategies:
Solvent Selection: Polar protic solvents like ethanol and isopropanol are excellent choices as they absorb microwave energy efficiently and are good solvents for the reactants. For less polar substrates, solvents like DMF or NMP can be effective but require higher temperatures for removal.
Base Equivalents: Using at least one equivalent of a base is critical to free the hydroxylamine from its HCl salt. A slight excess (1.1 equiv.) ensures the reaction medium remains basic enough to facilitate cyclization. Weaker, non-nucleophilic bases like sodium carbonate or DIPEA can also be used.
Temperature Screening: While 120 °C is effective, a temperature screen (e.g., 100 °C, 120 °C, 140 °C) can identify the optimal point where the reaction proceeds quickly with minimal degradation, especially for sensitive substrates.
Common Troubleshooting Scenarios:
Problem: Low or No Conversion.
Cause: Insufficient heating, inactive reagents, or improper base.
Solution: Verify microwave temperature with an external sensor if possible. Increase reaction time or temperature incrementally. Ensure hydroxylamine HCl and base are fresh and anhydrous.
Problem: Formation of Multiple Products.
Cause: Substrate decomposition at high temperatures or competing side reactions.
Solution: Lower the reaction temperature and increase the hold time. Analyze byproducts by LC-MS to diagnose the issue; an open-chain amidoxime intermediate may be present if cyclization is incomplete.
Problem: Low Isolated Yield after Work-up.
Cause: The product may have some water solubility.
Solution: After the primary ethyl acetate extraction, re-extract the aqueous layer with additional solvent (2-3 times) to recover any dissolved product before discarding.
Safety Precautions:
Always use microwave vials and caps rated for the temperatures and pressures expected. Never exceed the recommended fill volume for the vial (typically ~50%).
Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Allow the reaction vial to cool completely before opening to avoid the rapid release of pressurized solvent vapor.
References
Fluorine in drug discovery: Role, design and case studies. Google Vertex AI Search. 5
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. 1
The role of fluorine in medicinal chemistry. Taylor & Francis Online. 2
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. 4
Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. De Gruyter. 13
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. 3
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. 6
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. 16
Microwave-assisted synthesis of bio-active heterocycles in aqueous media. Google Books. 17
Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. 7
MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results. 9
Microwave-activated Synthetic Route to Various Biologically Important Heterocycles Involving Transition Metal Catalysts. Bentham Science Publishers. 18
Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science. 8
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. 19
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. SpringerLink. 20
(PDF) Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. ResearchGate. 21
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. 22
Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. 23
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Publications. 24
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. 12
Microwave-assisted Synthesis of Fluorinated Heterocycles. Bentham Science Publisher. 10
Microwave Assisted Synthesis of 3-Amino-5-methyl Isoxazole Schiff Bases. TSI Journals. 25
MICROWAVE ASSISTED SYNTHESIS OF 3-AMINO- 5-METHYL ISOXAZOLE SCHIFF BASES. TSI Journals. Link
Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Bentham Science. 14
Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. 26
Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives. Asian Journal of Green Chemistry. 27
CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Google Patents. 28
Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. ResearchGate. 15
improving yield in synthesis of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support Hub: Optimization of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine Introduction Welcome to the Technic...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Chemical Synthesis Division
Subject: Technical Support Hub: Optimization of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
Introduction
Welcome to the Technical Support Center for fluorinated heterocycle synthesis. You are likely accessing this guide because you are encountering yield plateaus or regioselectivity issues in the preparation of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine .
This molecule is a critical pharmacophore, often functioning as a bioisostere for other stable amides or as a core scaffold in P2X3 antagonists. Its synthesis presents two distinct challenges:
The Fluorine Effect: The electron-withdrawing nature of the 1,1-difluoroethyl group alters the electrophilicity of the precursor carbonyls.[1]
Regiochemical Ambiguity: The reaction of hydroxylamine with
-ketonitriles can yield 5-aminoisoxazoles, 3-aminoisoxazoles, or 5-isoxazolones depending strictly on pH and temperature.[1]
This guide is structured as a series of Support Tickets addressing the most common failure modes.
Ticket #101: Low Yield of the
-Ketonitrile Intermediate
Status: Open
Issue: "I am reacting ethyl 2,2-difluoropropanoate with acetonitrile, but the yield of 4,4-difluoro-3-oxopentanenitrile is consistently <40%."
Root Cause Analysis
The formation of the
-ketonitrile via Claisen-type condensation is the bottleneck.[1] The high of acetonitrile (~25) requires thermodynamic deprotonation. The 1,1-difluoroethyl ester is prone to self-condensation or hydrolysis if the nucleophile (acetonitrile anion) concentration is too low.[1]
Protocol Optimization (The "Self-Validating" Fix)
Do not use standard alkoxide bases (e.g., NaOEt) as they are often insufficient for quantitative deprotonation of acetonitrile at safe temperatures.
Recommended Protocol:
Base Selection: Use Sodium Hydride (NaH) (60% dispersion) or LiHMDS . NaH is generally preferred for scale-up due to atom economy.[1]
Stoichiometry: Use 4.0 equivalents of NaH relative to the ester. You need excess base to drive the equilibrium fully to the enolate side.[1]
Temperature: Heat is required.[1][2] The reaction typically requires 70°C for 3–4 hours .[1]
Step-by-Step Workflow:
Suspend NaH (4.0 equiv) in anhydrous THF.
Add ethyl 2,2-difluoropropanoate (1.0 equiv).
Add Acetonitrile (1.5 equiv) dropwise to the hot suspension (or heat after addition).
Critical Checkpoint: The reaction mixture should turn yellow/orange. If it remains colorless, deprotonation is failing (check solvent dryness).
Quench: Pour into ice water and acidify to pH 4–5 to protonate the enolate before extraction.
Status: Critical
Issue: "I am getting a mixture of products or the 5-isoxazolone impurity instead of the 5-amine."
The Mechanism of Failure
The reaction of a
-ketonitrile with hydroxylamine is pH-dependent.[1]
Acidic/Neutral Conditions: Favor attack on the nitrile first or hydrolysis, leading to isoxazolones (oxygen in the ring, carbonyl exocyclic).
Basic Conditions (pH > 10): Favor the formation of the 5-amino-isoxazole .[1] The hydroxylamine oxygen attacks the ketone carbonyl first (forming an oxime), followed by the nitrogen attacking the nitrile carbon.[1]
Troubleshooting Guide
If your product has an IR peak at ~1700 cm⁻¹ (carbonyl), you have made the isoxazolone, not the amine.
Corrective Protocol:
Reagent: Use Hydroxylamine Hydrochloride (
) .
Base: Use Sodium Hydroxide (NaOH) in water/ethanol.
pH Control: The reaction must be alkaline throughout.
Reflux: The cyclization onto the nitrile carbon has a high activation energy.[1] Reflux in water/ethanol is mandatory.[1]
Caption: pH-dependent divergence in hydroxylamine cyclization pathways.
Ticket #103: Purification of the Fluorinated Amine
Status: Open
Issue: "The product disappears during workup, or the oil is unstable."
Technical Insight
The 1,1-difluoroethyl group increases the lipophilicity compared to a methyl group, but the primary amine makes it basic.[1]
Volatility: 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine is relatively low molecular weight.[1] Do not dry under high vacuum for extended periods at high temperatures.[1]
Extraction: Since it is an amine, it can form salts.[1] Ensure the aqueous phase is pH > 12 before extracting with organic solvent (Ethyl Acetate) to ensure the amine is in the free-base form.[1]
Summary of Optimized Workflow
The following diagram illustrates the validated pathway to maximize yield, integrating the solutions from Tickets #101 and #102.
Caption: Optimized synthetic route for 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine.
References
ChemicalBook. (2021). Synthesis of 4-fluoro-4-methyl-3-oxopentanenitrile (Patent WO2021/253095).[1][2] Retrieved from
BenchChem. (2025).[3][4] The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis.[1][3][4] Retrieved from
Vertex AI Search. (2025). Divergent Reactivity in the Reaction of β-Oxodithioesters and Hydroxylamine: Access to β-Ketonitriles and Isoxazoles.[1][5] Journal of Organic Chemistry.[1][5][6][7] Retrieved from
Google Patents. (2020). Preparation method of 3-amino-5-methyl isoxazole (CN107721941B).[1] Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: ISO-F-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting retention, streaking, and recovery of polar fluorinated isoxazoles.
Diagnostic & Strategy Overview
Purifying fluorinated isoxazoles presents a paradox: the isoxazole core is highly polar and Lewis-basic, while the fluorine substituents introduce lipophilicity and unique dipole interactions. Standard protocols often fail because they do not account for the "Push-Pull" nature of these molecules—the nitrogen lone pair binds to acidic silanols (causing streaking), while the fluorine atoms alter solubility, often leading to "oiling out" during recrystallization.
Purification Decision Matrix
Use the following logic flow to determine the optimal purification route based on your compound's specific physicochemical profile.
Caption: Figure 1. Strategic decision tree for selecting purification methods based on solubility, polarity, and fluorine weight percentage.
Chromatographic Protocols (The "Streaking" Fix)
Issue: Isoxazoles are weak bases. On standard silica gel (pH ~5-6), the isoxazole nitrogen hydrogen-bonds with acidic silanol groups (
), resulting in broad peaks, tailing (streaking), and poor mass recovery.
Protocol A: Buffered Normal Phase Flash Chromatography
Objective: Deactivate silanol sites to restore peak symmetry.
Reagents:
Base Modifier: Triethylamine (TEA) or
(0.5% - 1% v/v).
Acid Modifier: Acetic Acid (0.5% - 1% v/v) — Use only if the isoxazole bears an acidic proton (e.g., -COOH).
Stationary Phase: Spherical Silica Gel (40–60 µm).
Step-by-Step:
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This saturates the active silanol sites.
Mobile Phase:
Standard: DCM : MeOH (95:5) + 1% TEA.
Alternative: Hexane : EtOAc (3:1) + 1% TEA.
Loading: Dissolve the crude mixture in a minimum volume of DCM. Do not use DMF or DMSO for loading as they will wash into the fractions.
Elution: Run a gradient. If using TEA, expect the isoxazole to elute earlier (lower
becomes higher) compared to unbuffered columns because the "drag" from silanols is removed.
Protocol B: Reverse Phase (C18) for Polar Isoxazoles
Objective: Separate highly polar derivatives that co-elute with impurities on silica.
Reagents:
Column: C18-bonded silica.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).
Why Formic Acid?
TFA (Trifluoroacetic acid) is often too strong and can degrade electron-rich isoxazoles over time. Formic acid provides sufficient proton suppression (
) to keep the isoxazole neutral (if it has acidic groups) or protonated (if basic), ensuring sharp peaks without compromising stability [1].
Advanced Separation: The Fluorine Advantage
Issue: Standard chromatography separates based on polarity. If your impurities have similar polarity to your product, separation is difficult.
Solution: Exploit the "fluorophilicity" of your compound.[1]
If your isoxazole contains a perfluoroalkyl chain (e.g.,
) or significant fluorine content, it will bind selectively to fluorous silica.
Mechanism:
Fluorous phases interact via weak dispersion forces specific to fluorine. Non-fluorinated organic impurities wash through; fluorinated molecules are retained.[2]
Workflow:
Load: Dissolve sample in a "fluorophobic" solvent (e.g., MeOH:H2O 80:20).[3] Load onto a FluoroFlash® or equivalent fluorous silica cartridge.[3]
Critical Warning: The isoxazole N-O bond is the "weak link."[4] It is susceptible to cleavage under reductive conditions or ring-opening under strong basic conditions (leading to
Caption: Figure 2. Primary decomposition pathways for isoxazoles. Avoid pH > 12 and catalytic hydrogenation during purification.
Storage Protocol:
State: Store as a solid whenever possible. Solutions in halogenated solvents (DCM/CHCl3) can become acidic over time, promoting degradation.
Temperature: -20°C under Argon.
Validation: Re-check purity via 19F NMR before use. 19F NMR is superior to 1H NMR for purity checks as it eliminates solvent overlap and reveals fluorinated impurities immediately [2].
Frequently Asked Questions (FAQs)
Q1: My compound "oils out" during recrystallization instead of forming crystals. Why?A: Fluorinated compounds exhibit weak intermolecular Van der Waals forces. To fix this:
Use a Fluorinated Co-solvent: Add small amounts of
-trifluorotoluene or benzotrifluoride to your hot solvent mixture. This acts as a "bridge" between the fluorinated solute and the organic solvent.
Slow Evaporation: Avoid rapid cooling. Allow the solvent to evaporate slowly at room temperature in a vial covered with perforated parafilm.
Q2: I see two spots on TLC, but 1H NMR shows one pure compound. What is happening?A: This is likely atropisomerism or tautomerization on the silica surface.
Test: Run a 2D TLC (run once, rotate 90°, run again). If the spots lie off the diagonal, the compound is interconverting on the plate.
Fix: Add 1% TEA to the TLC developing chamber to suppress surface-catalyzed tautomerization.
Q3: Can I use TFA in my HPLC mobile phase?A: Proceed with caution. While TFA gives sharp peaks, high concentrations (>0.1%) can degrade electron-rich isoxazoles if fractions are left standing in the fraction collector. Ammonium Formate (10mM, pH 3.8) is a safer, volatile buffer alternative that is mass-spec compatible.
Q4: How do I separate regioisomers (3,5- vs 5,3-substituted isoxazoles)?A: These isomers often have identical polarity.
SFC (Supercritical Fluid Chromatography): This is the gold standard for isoxazole regioisomer separation [3].
Selectivity Check: If SFC is unavailable, screen toluene as a mobile phase component (e.g., Toluene:EtOAc). Toluene engages in
stacking differently with the two isomers compared to Hexane.
References
BenchChem. (2025).[4] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Retrieved from
Zhang, W. (2007). Fluorous Methods for Synthesis and Separation of Organic Molecules. Chemical Reviews. Retrieved from
Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles.[4][5][6][7][8][9][10] 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences. Retrieved from
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
Technical Support Center: Solubility Optimization for 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
Executive Summary: The "Fluorine Effect" on Solvation Welcome to the technical guide for 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine . If you are reading this, you have likely encountered the "Brick Dust" phenomenon: a comp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Fluorine Effect" on Solvation
Welcome to the technical guide for 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine . If you are reading this, you have likely encountered the "Brick Dust" phenomenon: a compound that appears lipophilic but refuses to dissolve in non-polar solvents, yet remains stubbornly insoluble in water.
The Chemical Conflict:
This molecule presents a unique solvation challenge due to two opposing structural forces:
The Polar Head: The 5-amino-isoxazole core is a polar, hydrogen-bond donor/acceptor system capable of strong intermolecular lattice packing.
The Fluorinated Tail: The 1,1-difluoroethyl (
) group is not merely "hydrophobic." The highly electronegative fluorine atoms create a strong dipole moment while simultaneously shedding water (hydrophobicity).
The Result: High lattice energy. The molecules prefer to stick to themselves rather than interact with solvent molecules. This guide provides the thermodynamic "keys" to unlock this lattice.
Solvent Compatibility Matrix
The following data categorizes solvent efficacy based on dielectric constant (
), dipole moment, and hydrogen bonding capability.
Solvent Class
Efficacy
Recommended Solvents
Technical Notes
Polar Aprotic
Excellent
DMSO, DMF, DMAc, NMP
Primary choice for stock solutions. The high dipole moment disrupts the crystal lattice effectively.
Polar Organic
Moderate
THF, Ethyl Acetate, Acetone
Good for synthesis workups. Solubility may be temperature-dependent.[1]
Chlorinated
Good
DCM, Chloroform
Surprisingly effective due to interaction with the fluoro-group, but avoid for biological assays.
Protic
Variable
Methanol, Ethanol, Isopropanol
Poor at room temp; Good with heat. Solubility increases drastically if acidified (see Section 4).
Non-Polar
Poor
Hexane, Heptane, Toluene
Do not use. The compound will oil out or form an intractable gum.
Aqueous
Poor
Water, PBS (pH 7.4)
Insoluble at neutral pH. Requires pH < 4.0 or co-solvents.
Issue: User observes "floating flakes" or turbidity even after vortexing in DMSO.
Mechanism: The 1,1-difluoroethyl group can trap air micro-bubbles, mimicking insolubility, or the crystal lattice requires thermal activation to break.
Protocol:
Weigh the compound into a glass vial (avoid plastic if using DMAc).
Add DMSO (Anhydrous) to achieve 80% of final volume.
Critical Step: Sonicate in a water bath at 40°C for 10 minutes . The heat lowers the lattice energy barrier; sonication disperses the fluorinated aggregates.
Vortex for 30 seconds.
Dilute to volume. Solution should remain clear upon cooling to RT.
Issue: Compound precipitates when the DMSO stock is diluted into the aqueous mobile phase.
Mechanism: "Crashing out." The sudden increase in water content forces the hydrophobic fluorinated tail to aggregate.
Protocol:
Diluent: Do not dilute directly into water. Use 50:50 Acetonitrile:Water .
Modifier: Add 0.1% Formic Acid to the diluent.
Why? Protonating the amine (
) creates a cationic species that is highly water-soluble.
Filtration: Always filter through a PTFE (Teflon) 0.22 µm filter. Avoid Nylon filters, as the fluorinated motif may bind non-specifically.
Scenario C: Reaction Workup & Extraction
Issue: Poor recovery from the aqueous layer or emulsion formation.
Protocol:
Quench: If the reaction is in water/alcohol, remove the alcohol via rotary evaporation first.
pH Adjustment: The isoxazole amine is weakly basic (
). Ensure the aqueous layer is pH > 8 (using Sat. ) to keep the amine neutral.
Extraction Solvent: Use Ethyl Acetate or DCM .
Pro-Tip: If emulsions form (common with fluorinated compounds), add a small amount of Brine (Sat. NaCl) to increase ionic strength and force phase separation.
Advanced Solubilization: The pH Switch
The most powerful tool for manipulating this compound is the amine handle.
Neutral State (pH > 4): Lipophilic, soluble in organics, insoluble in water.
Cationic State (pH < 2): Hydrophilic, soluble in water.
Visualizing the Solubility Decision Tree:
Figure 1: Decision tree for solvent selection based on experimental intent. Note the critical pH checkpoints for extraction and LC-MS.
Frequently Asked Questions (FAQ)
Q1: I need to run a biological assay in aqueous buffer. How do I keep it in solution?A: You are fighting the hydrophobic effect of the difluoroethyl group.
Keep the final DMSO concentration at 0.5% - 1.0% if your cells tolerate it.
If that fails, use a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) . The fluorinated tail fits well into the cyclodextrin cavity, shielding it from water.
Q2: Why does the compound turn pink/brown in solution over time?A: Aromatic amines are susceptible to oxidation.[2][3] While the isoxazole ring stabilizes the amine somewhat, long-term exposure to air and light in solution can lead to N-oxide formation or radical coupling. Storage: Keep DMSO stocks at -20°C, protected from light, and under argon/nitrogen if possible.
Q3: Can I use Ethanol for recrystallization?A: Pure ethanol is often insufficient. We recommend a mixed-solvent recrystallization : Dissolve in a minimum amount of hot Ethyl Acetate, then slowly add Hexane (or Heptane) until turbidity just appears. Cool slowly to 4°C.
Q4: Is the compound volatile?A: The 1,1-difluoroethyl group adds volatility compared to non-fluorinated analogs, but the amine/isoxazole hydrogen bonding usually keeps the boiling point high. However, do not leave it under high vacuum (< 1 mbar) for extended periods at room temperature, as sublimation may occur.
References
Vertex AI & National Institutes of Health (NIH). (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. Link
Lopes, L. D., & Merlo, A. A. (2015).[4] Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. Molecular Crystals and Liquid Crystals, 612(1), 149–157. Link
PubChem. (2024).[5] Compound Summary: 3-(5-Ethyl-2,4-difluorophenyl)-1,2-oxazol-5-amine (Analogous Structure Data). National Library of Medicine. Link
Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Link
Chemistry LibreTexts. (2022). Chemical Properties of Amines: Basicity and Solubility. Link
Isoxazole Stability Under Basic Conditions: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the isoxazole ring system under basic conditions. Our goal is to equip you with the foundational knowledge and practical strategies required to prevent unintended ring-opening and ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: My isoxazole is decomposing in the presence of a base. What is happening?
This is a classic and often-encountered issue. The isoxazole ring, while aromatic, contains a relatively weak N-O bond that is susceptible to cleavage under various conditions, particularly in the presence of strong bases.[1][2] The primary mechanism of decomposition involves the deprotonation of the proton at the C4 position of the isoxazole ring. This proton is surprisingly acidic due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.
Once the C4 proton is removed by a base, a cascade of electronic rearrangements occurs, leading to the cleavage of the N-O bond. This process typically results in the formation of a β-ketonitrile, a common product of isoxazole ring-opening.[3][4]
Here is a diagram illustrating the general base-catalyzed ring-opening mechanism:
Caption: Figure 1: Mechanism of Base-Catalyzed Isoxazole Ring Cleavage.
Q2: Are all isoxazoles equally susceptible to ring-opening?
No, the stability of the isoxazole ring is highly dependent on the nature and position of its substituents.
Substitution at C3 and C5: Isoxazoles that are unsubstituted at either the C3 or C5 position are generally more prone to ring-opening. Substituents, particularly bulky ones, can provide steric hindrance that disfavors the approach of a base.
Electron-Withdrawing Groups (EWGs): An EWG at the C5 position significantly increases the acidity of the C4 proton, making the isoxazole much more susceptible to base-mediated decomposition. Conversely, an EWG at the C3 position can also lead to ring-opening, but the mechanism can be different. Deprotonation at the C3 position can lead to direct cleavage of the O-N bond.[5]
Electron-Donating Groups (EDGs): EDGs on the ring can help to stabilize it by reducing the acidity of the ring protons.
Q3: Which bases should I avoid, and what are safer alternatives?
The choice of base is critical. The ideal base should be strong enough to perform the desired chemical transformation (e.g., deprotonation of a side chain) but not so strong or nucleophilic that it preferentially attacks the isoxazole ring.
Base Type
Examples
Risk of Ring Opening
Rationale
Strong, Nucleophilic Bases
NaOH, KOH, MeO⁻, EtO⁻
High
These bases can act as nucleophiles, attacking the ring directly, in addition to causing deprotonation-induced cleavage. Aqueous basic conditions are particularly harsh.[6]
Strong, Non-Nucleophilic Bases
LDA, LiHMDS, KHMDS, LiTMP
Moderate to High
While not nucleophilic, their high strength can easily deprotonate the C4 position, initiating ring cleavage. Use with extreme caution, typically at very low temperatures.[7]
Bulky, Non-Nucleophilic Amines
DBU, DBN, Hünig's Base (DIPEA)
Low to Moderate
These bases are often a good first choice. Their steric bulk hinders attack on the ring itself, and their moderate strength is often sufficient for many transformations without causing excessive C4 deprotonation.[7]
Weak Inorganic Bases
K₂CO₃, Cs₂CO₃, NaHCO₃
Low
Generally the safest option if their basicity is sufficient for the intended reaction. They are typically not strong enough to deprotonate the isoxazole ring itself.
Q4: My synthesis requires a strong base. How can I minimize ring-opening?
When a strong base is unavoidable, reaction conditions become paramount. The key is to favor the desired reaction kinetically over the undesired ring-opening pathway.
Lower the Temperature: This is the most effective strategy. Performing the reaction at low temperatures (e.g., -78 °C) dramatically reduces the rate of decomposition.[6] Add the base slowly to a cooled solution of the isoxazole to dissipate heat and avoid localized areas of high concentration.
Use a Non-Nucleophilic Base: Always select a sterically hindered base like Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) over a nucleophilic one like an alkoxide.[7]
Control Stoichiometry: Use the minimum required excess of the base.[6] Carefully titrate your strong base solution before use to ensure accurate stoichiometry.
Inverse Addition: Consider adding the isoxazole solution slowly to the base solution (inverse addition). This ensures that the isoxazole is never in an environment with a large excess of base.
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water can lead to hydrolysis, especially under basic conditions.[6]
Troubleshooting Guide
Use this flowchart to diagnose and solve issues related to isoxazole instability in your experiments.
Experimental Protocol: Low-Temperature Deprotonation to Minimize Ring-Opening
This protocol provides a general method for reactions requiring a strong, non-nucleophilic base (e.g., lithiation followed by electrophilic quench) while minimizing the risk of isoxazole ring cleavage.
Materials:
3,5-Disubstituted isoxazole substrate
Anhydrous tetrahydrofuran (THF)
Lithium diisopropylamide (LDA), solution in THF/hexanes (titrated)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
Dissolution: Under an inert atmosphere, dissolve the isoxazole substrate (1.0 eq.) in anhydrous THF.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Base Addition: Slowly add the titrated LDA solution (1.05 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
Stirring: Stir the resulting solution at -78 °C for the time required for deprotonation (typically 30-60 minutes).
Electrophilic Quench: Add the electrophile (1.1 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
Reaction: Allow the reaction to stir at -78 °C for the required time (monitor by TLC). Once complete, do not allow the reaction to warm until it has been quenched.
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by column chromatography as required.
References
Kociolek, M. G., Straub, N. G., & Marton, E. J. (n.d.). Synthesis of β-Ketonitriles from 3-Bromoisoxazoles. Bentham Science. Retrieved from [Link]
Filo. (2026, January 7). Mechanism of Isoxazole Ring Formation. Retrieved from [Link]
Kociolek, M. G., Straub, N. G., & Marton, E. J. (2005, May 15). Synthesis of β-ketonitriles from 3-bromoisoxazoles. Penn State Research Database. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
ACS Publications. (2025, September 8). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Retrieved from [Link]
Royal Society of Chemistry. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
Reddit. (2020, December 24). Suitable Non Nucleophilic Base to use?. r/OrganicChemistry. Retrieved from [Link]
YouTube. (2021, November 22). Claisen Isoxazole Synthesis Mechanism. Organic Chemistry. Retrieved from [Link]
NanoBioLetters. (2024, June 30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]
Beilstein Journals. (2024, May 14). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved from [Link]
Royal Society of Chemistry. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
NSF Public Access Repository. (n.d.). Deprotonation of Isoxazole: A Photoelectron Imaging Study. Retrieved from [Link]
ResearchGate. (2025, August 10). Structure and stability of isoxazoline compounds. Retrieved from [Link]
Royal Society of Chemistry. (2023, August 21). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
MDPI. (2019, March 1). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Retrieved from [Link]
ResearchGate. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods.... Retrieved from [Link]
PubMed. (1973, January). Isoxazoles. I. Protonation of isoxazole derivatives in aqueous sulfuric acid. Journal of Pharmaceutical Sciences. Retrieved from [Link]
troubleshooting low reactivity of electron-deficient isoxazol-5-amines
Topic: Troubleshooting Low Reactivity of Electron-Deficient Isoxazol-5-amines Ticket ID: ISOX-5-NH2-SUPPORT Status: Open Agent: Senior Application Scientist[1] Diagnostic Phase: Why is my reaction failing? Before attempt...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Reactivity of Electron-Deficient Isoxazol-5-amines
Ticket ID: ISOX-5-NH2-SUPPORT
Status: Open
Agent: Senior Application Scientist[1]
Diagnostic Phase: Why is my reaction failing?
Before attempting a fix, we must understand the molecular pathology. You are likely observing 0% conversion or recovery of starting material despite using standard coupling reagents (HATU, EDC, T3P).
The Core Problem: The "Amidine Trap"
The 5-aminoisoxazole moiety is not a standard primary amine. It is electronically unique due to the adjacent heteroatoms.[1]
Electronic Sink: The nitrogen lone pair at position 5 is heavily delocalized into the ring system.[1] It functions more like a vinylogous amide or an amidine than an aniline.[1]
Inductive Withdrawal: If you have electron-withdrawing groups (EWGs) like
, , or at the 3 or 4 positions, the nucleophilicity of the exocyclic amine drops to near zero.
pKa Reality: While typical anilines have a pKa ~4-5, electron-deficient isoxazol-5-amines often exhibit pKa values < 1 (conjugate acid).[1] They are simply not basic enough to attack standard active esters.[1]
Figure 1: Mechanism of nucleophilic deactivation in 5-aminoisoxazoles.
Troubleshooting Modules & Protocols
Module A: The "Nuclear Option" for Amide Coupling (AlMe₃)
Symptom: Standard coupling (HATU/DIEA) yields no product; Acid Chloride method decomposes the ring.
Diagnosis: The amine is too weak to attack an active ester, but the isoxazole ring is sensitive to the HCl generated by acid chlorides.
Solution: Use Trimethylaluminum (
) or its air-stable adduct DABAL-Me3 .[1][2] This activates the amine rather than the acid, converting it into a highly nucleophilic aluminum amide species.
Protocol: AlMe₃-Mediated Direct Amidation
Note: This reaction bypasses the carboxylic acid.[1] You must use the Ester of your electrophile.
Preparation: In a flame-dried flask under Argon, dissolve 5-aminoisoxazole (1.0 equiv) in dry Toluene or DCE (0.5 M).
Activation: Carefully add
(2.0 M in toluene, 1.1 equiv) dropwise at 0°C.
Observation: Methane gas evolution will occur.[1] Vent via a needle until bubbling ceases.[1]
Chemistry: This forms the reactive dimethylaluminum amide species (
Coupling: Add the Ester coupling partner (1.0 equiv).[1]
Heating: Seal and heat to 80–100°C for 2–12 hours.
Quench (Critical): Cool to 0°C. Dilute with DCM. Slowly add Rochelle’s salt (Sat. aq. Potassium Sodium Tartrate) and stir vigorously for 1 hour until the emulsion breaks and layers separate.
Why this works: The aluminum acts as a Lewis acid to activate the ester carbonyl and simultaneously delivers the amine nucleophile in a concerted transition state.
Symptom: You need to couple an Aryl Halide, but the reaction stalls or yields dehalogenated byproducts.
Diagnosis: Electron-poor amines are difficult to couple because they bind poorly to the Pd(II) intermediate during the transmetallation step.
Solution: Use specific bulky biaryl phosphine ligands designed for "difficult" amines.
Degas: Evacuate and backfill with Argon (x3).[1] Oxygen is the enemy here.
Add anhydrous t-Amyl alcohol.
Heat to 100°C for 12 hours.
Module C: The "Reverse Engineering" Route (Cyclization)
Symptom: Neither chemical nor metal-catalyzed coupling works.
Diagnosis: The C-N bond formation is sterically or electronically impossible with the ring intact.
Solution: Build the isoxazole ring after forming the amide bond.
Protocol:
Step 1: React your acid chloride with 3-amino-3-methoxyacrylate or a
Step 2: Treat the resulting intermediate with Hydroxylamine (
) .
Result: The isoxazole ring closes in situ, yielding the desired N-substituted 5-aminoisoxazole.[1]
Decision Matrix (Workflow)
Figure 2: Decision tree for selecting the correct synthetic methodology.
Frequently Asked Questions (FAQ)
Q: Can I use NaH to deprotonate the amine and then add Acid Chloride?A: Proceed with extreme caution. While creating the anion (
) does increase nucleophilicity, the isoxazole N-O bond is susceptible to cleavage by strong nucleophiles or reducing conditions. If you see ring-opening (formation of acyclic nitriles), switch to the milder method or use a weaker base like LiHMDS at low temperature (-78°C).
Q: Why do you recommend DABAL-Me3 over pure Trimethylaluminum?A: purely for safety and reproducibility.
is pyrophoric.[1] DABAL-Me3 is a solid adduct of and DABCO that is stable in air and easy to weigh on a balance, yet it retains the same reactivity profile for amidation [1].
Q: My Buchwald reaction turns black immediately.A: This is "Palladium Black" precipitation, indicating ligand dissociation.[1] The electron-deficient amine is not coordinating well to the Pd.[1] Increase the Ligand:Pd ratio to 2:1 or 3:1 and ensure your solvent is rigorously degassed.[1]
References
Trimethylaluminium-Facilitated Direct Amidation: Chung, S., et al. "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids."[1][4] Synlett, 2011.[1][4] Link
DABAL-Me3 Reagent: Woodward, S., et al. "DABAL-Me3, An Air-Stable Solid Source of Methylaluminium."[1] Tetrahedron Letters, 2005.[1] Link
Buchwald-Hartwig for Heterocycles: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] Link
Isoxazole Properties: "5-Aminoisoxazole | C3H4N2O | CID 84591."[1] PubChem, National Library of Medicine.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Crystallization of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
Status: Active
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Last Updated: February 19, 2026
Executive Summary
Welcome to the technical support hub for the crystallization of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine . This molecule presents a unique challenge in crystal engineering due to its "Janus-faced" nature: the highly polar 5-amino-isoxazole headgroup competes with the lipophilic, fluorine-rich 1,1-difluoroethyl tail.
This guide addresses the three most critical failure modes reported by development teams:
Oiling Out (Liquid-Liquid Phase Separation): Caused by the low melting point and weak lattice energy of the
domain.
Polymorphism: Induced by the rotational flexibility of the ethyl side chain.
Solvate Formation: Driven by the H-bond donor/acceptor capability of the amine and isoxazole ring.
Module 1: Solvent Selection Strategy
The Challenge: The 1,1-difluoroethyl group increases lipophilicity significantly compared to a methyl or ethyl analog. Standard polar solvents (Methanol, Water) often lead to "oiling out" because the hydrophobic fluorinated tails aggregate before the lattice can form.
Recommended Solvent Systems:
We recommend a Binary Solvent System to balance the solubility of the amine with the antisolvent properties required for the fluorinated tail.
Solvent System
Ratio (v/v)
Role
Best For
IPA / Heptane
1:3 to 1:5
Standard. IPA dissolves the amine; Heptane forces the fluorinated group to pack.
Initial isolation, bulk crystallization.
EtOAc / Toluene
1:2
Polymorph Control. Toluene promotes -stacking of the isoxazole rings.
Obtaining stable thermodynamic polymorphs.
EtOH / Water
1:1
Purification. High solubility at , sharp solubility drop on cooling.
Removing inorganic salts or highly polar synthetic byproducts.
Technical Insight: Avoid chlorinated solvents (DCM, Chloroform) for final crystallization. They often form stable solvates with isoxazole amines via halogen bonding to the isoxazole nitrogen.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Symptom: Upon cooling, the solution becomes turbid with oily droplets rather than crystalline solids. This is Liquid-Liquid Phase Separation (LLPS) .
Root Cause: The metastable zone width (MSZW) is too wide. The solution enters the "oiling out" region of the phase diagram before it hits the nucleation boundary.
Protocol: Seeded Cooling Crystallization
Do not rely on spontaneous nucleation.
Dissolution: Dissolve crude material in Isopropyl Alcohol (IPA) at
(approx. 5-7 volumes).
Clarification: Polish filter while hot to remove nucleation inhibitors (dust/inorganics).
Initial Cooling: Cool slowly to
.
Seeding (Critical Step): Add 0.5 wt% of pure seed crystals.
If no seeds exist: Scratch the glass wall or withdraw a small aliquot, evaporate it rapidly on a watch glass to force solids, and return these to the vessel.
Aging: Hold at
for 1 hour. Ensure seeds do not dissolve.
Antisolvent Addition: Add n-Heptane slowly (over 2 hours) while cooling to
.
Rate: 1 volume Heptane per 30 mins.
Visualizing the Oiling Out Decision Matrix:
Figure 1: Decision matrix for remediation of oiling out (LLPS) phenomena.
Module 3: Polymorph & Solvate Control
The Science:
The 1,1-difluoroethyl group is conformationally flexible. In the solid state, it can adopt either a syn or anti conformation relative to the isoxazole ring oxygen.
Form I (Thermodynamic): Denser packing, higher melting point. Usually obtained from Toluene/Heptane.
Form II (Kinetic): Often a hydrate or channel solvate. Common from rapid precipitation in Water/EtOH.
Investigation Workflow:
If you observe shifting melting points (e.g.,
vs ), perform a Slurry Conversion Experiment .
Create a saturated suspension of the solid in Heptane (or water, if solubility allows).
Stir at
for 24-48 hours.
Filter and analyze via PXRD (Powder X-Ray Diffraction).
The surviving solid is the thermodynamically stable form.
Module 4: Impurity Rejection (Regioisomers)
Issue: The synthesis often produces trace amounts of the regioisomer (e.g., 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine).
Separation Logic: The 5-amine (target) has a significantly different H-bond network than the 3-amine due to the position of the ring nitrogen.
Purification Protocol:
Reslurry the crude solid in 5 volumes of MTBE (Methyl tert-butyl ether) at room temperature.
The target 5-amine is generally less soluble in ethers than the regioisomeric byproducts.
Filter the solid. The filtrate (mother liquor) will contain the enriched impurities.
Frequently Asked Questions (FAQ)
Q1: My crystals are "sticky" and difficult to filter. Why?A: This indicates residual solvent trapping or partial oiling. The fluorinated tail attracts non-polar solvents.
Fix: Wash the filter cake with cold Pentane or Hexane (highly volatile, non-polar) to displace the heavier crystallization solvents. Dry under vacuum at
with a nitrogen bleed.
Q2: Can I use water as an antisolvent?A: Use with caution. While water is a strong antisolvent for the lipophilic tail, it encourages rapid precipitation (amorphous solid) rather than crystal growth. If using water, add it very slowly to a solution in Ethanol or Acetone, and ensure you have seeds present.
Q3: The solid turns brown upon drying.A: Isoxazole amines are prone to oxidation or ring-opening hydrolysis under acidic/hot conditions.
Fix: Ensure your drying oven is
. Store the solid under Argon or Nitrogen. Avoid acidic residues in the crystallization solvent.
Experimental Workflow Diagram
Figure 2: Optimized seeded cooling crystallization workflow for 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine.
References
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text for MSZW and supersaturation theory). Link
Chopra, D., et al. (2012). Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides. CrystEngComm, 14, 1-10. (Mechanisms of fluorine-induced disorder). Link
Zhao, H., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes, 7(9), 612. (Modeling LLPS in crystallization). Link
Leland, J., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.[1][2] Synthesis, 45, 171-173.[2] (Synthetic routes and isolation of isoxazole amines). Link
Desiraju, G. R. (2002). Acc.[2][3][4][5] Chem. Res., 35, 565–573. (C-H...F interactions in crystal engineering). Link
Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Isoxazole Reactions
Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Steric Barriers in Isoxazole Synthesis & Functionalization Introduction: The "Steric Wall" in Isoxazole Chemistry The 3-position of the isoxa...
Introduction: The "Steric Wall" in Isoxazole Chemistry
The 3-position of the isoxazole ring is a critical pivot point for biological activity (e.g., in COX-2 inhibitors like Valdecoxib). However, introducing bulky substituents (e.g., tert-butyl, ortho-substituted aryls) at this position creates a "steric wall." This spatial congestion often leads to three primary failures:
Cycloaddition Stagnation: In [3+2] cycloadditions, the bulky dipole or dipolarophile fails to approach, leading to nitrile oxide dimerization (furoxan formation) rather than isoxazole formation.
Regioselectivity Drift: Steric repulsion overrides electronic control, yielding mixtures of 3,5- and 3,4-isomers.
Catalytic Deactivation: In cross-couplings, the C-3 substituent prevents the oxidative addition of Palladium into the C-4–Halogen bond.
This guide provides field-proven protocols to dismantle these barriers.
Module 1: Ring Construction (The [3+2] Challenge)
User Query:
"I am trying to synthesize a 3-(2,6-dichlorophenyl)isoxazole via nitrile oxide cycloaddition, but I only isolate the furoxan dimer. The reaction yields <10% product. How do I favor the cycloaddition over dimerization?"
Technical Insight:
When the 3-substituent is bulky, the rate of 1,3-dipolar cycloaddition slows significantly. Standard generation of nitrile oxides (using NCS/Et3N) creates a high transient concentration of the dipole, which—unable to react quickly with the hindered dipolarophile—dimerizes.
Solution: The BHMS Protocol (Slow-Release In Situ Generation)
To overcome this, you must switch to the Bode-Hachisu-Matsuura-Suzuki (BHMS) modification. Instead of generating the nitrile oxide in bulk, this method uses a slow, controlled release in the presence of a highly reactive sodium enolate dipolarophile.
Protocol 1: BHMS Modified Cycloaddition for Hindered Substrates
Valid for: 3-aryl/alkyl isoxazoles with ortho-substitution or t-butyl groups.
Reagents:
Hydroximinoyl chloride (Precursor to nitrile oxide)[1][2]
-Ketoester or 1,3-Diketone (Dipolarophile)
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
Solvent: EtOH or THF (Anhydrous)
Step-by-Step:
Enolate Formation: Dissolve the 1,3-diketone (1.0 equiv) in EtOH. Add NaOEt (1.1 equiv) at 0°C and stir for 15 min to generate the sodium enolate. Crucial: The enolate is more nucleophilic and less sterically demanding than the neutral enol.
Controlled Addition: Dissolve the hydroximinoyl chloride (1.0 equiv) in a minimum volume of EtOH.
The Drop: Add the hydroximinoyl chloride solution dropwise to the enolate solution over 30–60 minutes at 0°C.
Why: This keeps the concentration of free nitrile oxide low relative to the enolate, statistically favoring cross-reaction over dimerization.
Cyclization: Allow to warm to room temperature and stir for 4–12 hours.
Workup: Quench with saturated NH4Cl. Extract with EtOAc.
"I have a 3-tert-butyl-5-methylisoxazole. I attempted to lithiate C-4 with n-BuLi to introduce an electrophile, but I recovered starting material and some ring-cleaved byproducts. Is the t-butyl group blocking the C-4 proton?"
Technical Insight:
The issue here is likely Lateral Lithiation , not steric blocking. In 5-methylisoxazoles, the protons on the C-5 methyl group are significantly more acidic (
) than the C-4 ring proton (). -BuLi will deprotonate the methyl group exclusively, forming a lateral anion that does not react at C-4.
Solution: Blocking & Halogen-Dance or Direct Halogenation
You cannot directly lithiate C-4 efficiently if a C-5 methyl is present. You must change the strategy to Electrophilic Trapping or Halogen-Metal Exchange .
Protocol 2: C-4 Functionalization via Bromination-Exchange
Valid for: 3-hindered-5-methylisoxazoles.
Step 1: Electrophilic Bromination (The Workaround)
Dissolve substrate in DMF.
Add N-Bromosuccinimide (NBS, 1.1 equiv).
Stir at 60°C for 2 hours.
Mechanism:[3][4][5][6][7][8][9] EAS proceeds at C-4 despite the C-3 bulk because the transition state is less sterically demanding than the lithiation aggregate.
Isolate 4-bromoisoxazole.
Step 2: Halogen-Metal Exchange (The Swap)
Dissolve 4-bromoisoxazole in dry THF under Argon. Cool to -78°C .
Add
-BuLi (2.0 equiv) or -BuLi (1.1 equiv) dropwise.
Why: Lithium-Halogen exchange is kinetically faster than lateral deprotonation at -78°C.
Stir for 15 mins.
Add your electrophile (e.g., aldehyde, DMF, alkyl halide).
Decision Logic for Lithiation:
Caption: Decision matrix for selecting the correct metalation strategy based on C-5 substitution.
Module 3: Cross-Coupling (The Palladium Problem)
User Query:
"I need to Suzuki couple a 3-(2,6-difluorophenyl)-4-iodoisoxazole with a boronic acid. Standard conditions (Pd(PPh3)4, Na2CO3) give 0% conversion. Is the C-3 aryl group preventing the catalyst from binding?"
Technical Insight:
Yes. The oxidative addition of Pd(0) into the C4–I bond is the rate-determining step. A bulky 3-aryl group creates a "cone of protection" around C-4. Tetrakis(triphenylphosphine)palladium(0) is too bulky (Cone angle
) and lacks the electron richness to force its way in.
Solution: Micellar Catalysis with Sterically Flexible Ligands
Use PEPPSI-IPr or Micellar Catalysis (TPGS-750-M) .
PEPPSI-IPr: The N-Heterocyclic Carbene (NHC) ligand is bulky but throws the bulk away from the metal center, creating a highly active, electron-rich mono-ligated Pd species that accelerates oxidative addition.
Surfactants: Micellar conditions concentrate the reactants and catalyst in the hydrophobic core, effectively increasing local concentration and rate.
Protocol 3: High-Steric Suzuki Coupling
Valid for: 3,4-di-hindered isoxazoles.
Reagents:
Catalyst: Pd(dtbpf)Cl2 (1–2 mol%) OR Pd-PEPPSI-IPr (2 mol%)
Surfactant: 2 wt % TPGS-750-M in water (Micellar solution)
Base: Et3N (3.0 equiv)
Conditions: Room Temperature to 45°C
Step-by-Step:
Micelle Prep: Dissolve TPGS-750-M in degassed water to make a 2 wt % solution.
Loading: Add the 4-iodoisoxazole (1.0 equiv) and Boronic Acid (1.5 equiv) to the reaction vial.
Catalyst Addition: Add Pd(dtbpf)Cl2.
Note: The dtbpf (1,1′-Bis(di-tert-butylphosphino)ferrocene) ligand has a wide bite angle that facilitates reductive elimination in crowded systems.
Solvent: Add the aqueous surfactant solution.
Stir: Vigorously stir at RT. The reaction mixture should look like a milky emulsion.
Troubleshooting: If conversion is low after 4h, heat to 45°C. Do not exceed 60°C as surfactant geometry may distort.
Summary of Troubleshooting
Symptom
Root Cause
Corrective Action
Furoxan Dimerization
Nitrile oxide accumulation
Use BHMS Protocol (Slow addition to Enolate).
Lithiation Yield <20%
Lateral deprotonation (C-5 Me)
Switch to NBS Bromination Li-Hal Exchange .
Ring Cleavage w/ BuLi
N-O bond reduction by nucleophile
Use LTMP (non-nucleophilic base) or lower temp (-78°C).
Suzuki Coupling Failure
Ligand steric clash at C-4
Switch to Pd-PEPPSI-IPr or Pd(dtbpf)Cl2 in micellar water.
References
Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. National Institutes of Health (PMC). Available at: [Link]
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]
Lithiation of five-membered heteroaromatic compounds. ResearchGate. Available at: [Link]
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity. White Rose eTheses Online. Available at: [Link]
detection of side products in fluorinated isoxazole synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered du...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of fluorinated isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues in your experimental work, ensuring the integrity and success of your research.
Troubleshooting Guide: Identification and Mitigation of Side Products
Problem 1: Presence of an Unidentified Isomer in the Final Product
Question: My NMR and LC-MS data suggest the presence of an isomeric byproduct along with my target fluorinated isoxazole. How can I identify and control this?
Answer: The formation of regioisomers is a frequent challenge in the 1,3-dipolar cycloaddition reactions used for isoxazole synthesis.[1][2] This typically results in a mixture of 3,4- and 3,5-disubstituted isoxazoles, or in the case of fluorinated precursors, different positional isomers of fluorine on the ring. The regioselectivity is governed by both steric and electronic factors of the nitrile oxide and the alkyne.[1][3]
Root Cause Analysis:
The regiochemical outcome of the cycloaddition is dictated by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipole (nitrile oxide) and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (alkyne), and vice versa.[4] Electron-withdrawing groups, such as fluorine, on the alkyne can significantly influence the orbital energies and lead to a mixture of isomers.[5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting regioisomer formation.
Recommended Actions:
Vary Solvent Polarity: The polarity of the solvent can influence the FMO energies and thus the regioselectivity.[3] Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).
Modify Reaction Temperature: Temperature can affect the selectivity of the reaction. Lower temperatures often favor the thermodynamically more stable product.[3]
Utilize Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the reactants and alter the electronic properties, thereby enhancing regioselectivity.[1]
Modify Substituents: If possible, altering the electronic or steric nature of the substituents on the alkyne or the nitrile oxide precursor can direct the cycloaddition to favor one isomer.[1]
Problem 2: Low Yield and Presence of a Dimeric Byproduct
Question: My reaction yield is consistently low, and I've isolated a byproduct with a mass corresponding to a dimer of my nitrile oxide. What is happening and how can I fix it?
Answer: The byproduct you are observing is likely a furoxan, which is formed by the dimerization of the nitrile oxide intermediate.[3] This is a common side reaction, especially at high concentrations of the nitrile oxide.[1]
Mechanism of Furoxan Formation:
Nitrile oxides are reactive intermediates that, in the absence of a suitable dipolarophile (the alkyne), can react with themselves in a [3+2] cycloaddition to form a stable furoxan ring.
Caption: Competing pathways for the nitrile oxide intermediate.
Mitigation Strategies:
In Situ Generation and Slow Addition: Generate the nitrile oxide in situ from its precursor (e.g., an aldoxime or hydroximoyl chloride) in the presence of the alkyne.[1] Furthermore, a slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne can help maintain a low concentration of the nitrile oxide, thus favoring the reaction with the alkyne over dimerization.[3]
Stoichiometry Adjustment: Use a slight excess of the alkyne to ensure that the nitrile oxide has a readily available reaction partner.[3]
Alternative Energy Sources: Ultrasound irradiation has been shown to improve yields and reduce reaction times, which can minimize the opportunity for side reactions like dimerization.[2]
Analytical Protocols for Side Product Identification
The unequivocal identification of side products is crucial for effective troubleshooting. Below are standardized protocols for the analysis of your crude reaction mixture.
Table 1: Common Side Products and Their Expected Analytical Signatures
Side Product
Formation Mechanism
Expected M/Z
Key NMR Signals
Regioisomer
Alternative 1,3-dipolar cycloaddition
Same as product
Different chemical shifts for protons and carbons on the isoxazole ring, particularly C4 and C5.
Furoxan
Dimerization of nitrile oxide
2 x (M of nitrile oxide)
Absence of alkyne-derived substituent signals.
Unreacted Starting Material
Incomplete reaction
M of alkyne or nitrile oxide precursor
Signals corresponding to the starting materials.
Protocol 1: LC-MS Analysis for Isomer and Impurity Profiling
This method is highly effective for separating isomers and detecting trace impurities.[6]
Sample Preparation:
Accurately weigh approximately 1 mg of your crude product.
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Further dilute to a final concentration of 10 µg/mL for analysis.[6]
Instrumentation and Conditions:
LC System: HPLC or UHPLC system.
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate: 0.3 mL/min.
MS Detector: Electrospray ionization (ESI) in positive ion mode.
Scan Range: m/z 100-1000.
Protocol 2: GC-MS for Volatile Byproducts
GC-MS is useful for identifying volatile impurities and can sometimes provide better separation of isomers.[7]
Sample Preparation:
Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.
If necessary, derivatize with a silylating agent (e.g., BSTFA) to improve volatility and thermal stability.
Instrumentation and Conditions:
GC System: Gas chromatograph with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium.
Injection: Splitless mode.
Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
MS Detector: Electron ionization (EI) at 70 eV.
Protocol 3: NMR Spectroscopy for Structural Elucidation
¹H, ¹³C, and ¹⁹F NMR are indispensable for the definitive structural identification of your desired product and any isomers.[8]
Sample Preparation: Dissolve 5-10 mg of the purified byproduct or crude mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Acquisition:
¹H NMR: Acquire a standard proton spectrum.
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The chemical shift of C4 in the isoxazole ring is particularly sensitive to the substitution pattern and can help distinguish between isomers.[8]
¹⁹F NMR: If your compound is fluorinated, this is essential for confirming the position and number of fluorine atoms.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms, which is vital for distinguishing between regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing fluorinated isoxazoles?
A1: The most common and versatile method is the 1,3-dipolar cycloaddition of a nitrile oxide with a fluorinated alkyne.[9] Other methods include the cyclization-fluorination of 2-alkynone O-methyl oximes and the condensation of a 2-fluoro-1,3-diketone with hydroxylamine.[10]
Q2: How does the position of the fluorine substituent affect the reactivity and potential side reactions?
A2: A fluorine atom, being strongly electron-withdrawing, can significantly influence the electronic properties of the reactants. When on an alkyne, it can affect the regioselectivity of the cycloaddition.[5] Direct fluorination of a pre-formed isoxazole ring is also a viable strategy, though it can sometimes lead to ring-opening or other rearrangements depending on the reaction conditions and the fluorinating agent used.[11][12]
Q3: My isoxazole product seems to be degrading during workup or purification. What conditions should I avoid?
A3: The N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions.[1] Avoid strongly basic conditions, as some isoxazoles can undergo ring-opening. Reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd), can also cleave the N-O bond.[1]
Q4: I'm struggling with the purification of my fluorinated isoxazole. Any suggestions?
A4: Purification can be challenging due to the similar polarities of regioisomers and other byproducts.[1]
Column Chromatography: This is the most common method. A systematic screening of solvent systems using thin-layer chromatography (TLC) is essential to find optimal separation conditions. Sometimes a three-solvent system or the addition of a small amount of acid or base can improve resolution.[1]
Crystallization: If your product is a solid, fractional crystallization can be a powerful technique for separating isomers.
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can provide high purity material.
References
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available from: [Link]
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available from: [Link]
1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]
A Study To Regioselectively Access Fluorinated Triazoles And Isoxazoles. (2019). eGrove. Available from: [Link]
Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available from: [Link]
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (2018). PubMed. Available from: [Link]
1,3-dipolar cycloaddition reactions. (2020). YouTube. Available from: [Link]
Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. ResearchGate. Available from: [Link]
Process for the preparation of fluorinated heterocyclic compounds. Google Patents.
Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. (2024). Comptes Rendus de l'Académie des Sciences. Available from: [Link]
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ResearchGate. Available from: [Link]
One-pot synthesis and selective fluorination of isoxazoles. ResearchGate. Available from: [Link]
Identification of steroid isoxazole isomers marketed as designer supplement. (2009). PubMed. Available from: [Link]
Synthetic Strategies to Access Fluorinated Azoles. (2024). PMC. Available from: [Link]
Jayaroopa et al. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]
3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (2006). ACS Publications. Available from: [Link]
Ring-Opening Fluorination of Isoxazoles. (2022). ACS Publications. Available from: [Link]
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences. Available from: [Link]
Synthesis and purification of [2-13C]-5-fluorouracil. ResearchGate. Available from: [Link]
(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available from: [Link]
93 questions with answers in ISOXAZOLES. ResearchGate. Available from: [Link]
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available from: [Link]
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry. Available from: [Link]
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). MDPI. Available from: [Link]
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2023). MDPI. Available from: [Link]
Model cycloaddition reactions of the nitrile oxide generated upon... ResearchGate. Available from: [Link]
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (2025). MDPI. Available from: [Link]
Inverse electron-demand 1,3-dipolar cycloaddition of nitrile oxide with common nitriles leading to 3-functionalized 1,2,4-oxadiazoles. (2011). Organic & Biomolecular Chemistry. Available from: [Link]
Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. The Anti-Directing Effect of an Allylic Oxygen and Some New Results on the Ring Metalation of Isoxazolines. A Synthesis of (±). PMC. Available from: [Link]
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. Available from: [Link]
A Comparative Guide to the ¹H NMR Characterization of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
Introduction In the landscape of modern drug discovery and materials science, the incorporation of fluorinated moieties into heterocyclic scaffolds is a widely employed strategy for modulating physicochemical and biologi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery and materials science, the incorporation of fluorinated moieties into heterocyclic scaffolds is a widely employed strategy for modulating physicochemical and biological properties. The title compound, 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine, represents a confluence of these key structural features: the biologically significant 1,2-oxazole ring and a gem-difluoroethyl group.[1][2] Accurate and unambiguous structural elucidation is paramount for these novel chemical entities. While a suite of analytical techniques is available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary and most informative method for initial structural verification in solution.
This guide provides an in-depth analysis of the expected ¹H NMR spectral characteristics of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine. We will dissect the anticipated spectrum, explaining the causal relationships between the molecular structure and the NMR signals. Furthermore, we will compare the diagnostic power of ¹H NMR with complementary techniques, offering a holistic perspective on its role in the characterization workflow.
Section 1: Predictive ¹H NMR Analysis and Spectral Deconvolution
The structure of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine presents three distinct proton environments, each providing a unique signature in the ¹H NMR spectrum. The analysis hinges on understanding chemical shift principles and, critically, the impact of through-bond scalar coupling, particularly between protons and fluorine.
Caption: Molecular structure and key ¹H-⁹F scalar coupling in 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine.
The Difluoroethyl Moiety Signature: A Triplet for the Methyl Protons
The most characteristic signal in the spectrum arises from the methyl (-CH₃) protons of the ethyl group. Due to the strong electron-withdrawing nature of the adjacent gem-difluoro group, these protons are expected to be significantly deshielded compared to a typical aliphatic methyl group (which would appear around δ 1.0 ppm). A chemical shift in the range of δ 1.8 - 2.2 ppm is anticipated.
The multiplicity of this signal is dictated by scalar coupling to the two adjacent fluorine-19 (¹⁹F) nuclei. Since ¹⁹F has a nuclear spin (I) of ½, it couples to neighboring protons. The three protons of the methyl group are coupled across three bonds to the two equivalent fluorine atoms. This ³J-coupling results in the methyl proton signal being split into a triplet .[3] The expected three-bond proton-fluorine coupling constant (³J_HF) is typically in the range of 15-25 Hz .[3][4] This large coupling constant is a hallmark of such fluorinated groups.
The Oxazole Core: A Singlet for H4
The 1,2-oxazole ring contains a single proton at the C4 position. As there are no adjacent protons within three bonds, this signal will appear as a singlet . Its chemical shift is influenced by two opposing electronic effects:
The 5-amino group (-NH₂): This is a strong electron-donating group, which increases electron density at C4 and exerts a shielding effect (upfield shift).
The 3-(1,1-difluoroethyl) group: This is a strong electron-withdrawing group, which decreases electron density at C4 and causes deshielding (downfield shift).
While unsubstituted oxazole protons resonate between δ 7.0-8.0 ppm, the potent donating effect of the 5-amino group is expected to dominate, shifting the H4 signal significantly upfield.[1][5][6][7] A predicted chemical shift in the region of δ 5.8 - 6.2 ppm is reasonable for this environment.
The Amine Protons (-NH₂)
The two protons of the 5-amino group are chemically equivalent and will typically appear as a broad singlet . The chemical shift of amine protons is highly variable and dependent on factors such as solvent, sample concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, the signal might be sharper and appear in the range of δ 4.5 - 5.5 ppm . In CDCl₃, the signal could be broader and appear at a different chemical shift.
Summary of Predicted ¹H NMR Data
Assigned Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
-C(F₂)CH ₃
1.8 - 2.2
Triplet (t)
³J_HF ≈ 15-25
Deshielded by adjacent CF₂ group; coupled to two ¹⁹F nuclei.
Oxazole H 4
5.8 - 6.2
Singlet (s)
N/A
Shielded by electron-donating NH₂ group; no adjacent ¹H nuclei.
-NH ₂
4.5 - 5.5 (variable)
Broad Singlet (br s)
N/A
Exchangeable protons; chemical shift is solvent/concentration dependent.
Section 2: Comparison with Alternative and Complementary Analytical Methods
While ¹H NMR provides a robust structural fingerprint, a comprehensive characterization relies on orthogonal data from other techniques. The choice of method depends on the specific information required.
Analytical Technique
Information Provided for this Molecule
Strengths
Limitations
¹⁹F NMR Spectroscopy
Confirms the -CF₂CH₃ group.
Highly sensitive for fluorine; wide chemical shift range provides high resolution; confirms H-F coupling.[8][9][10]
Provides no information on the proton-containing parts of the molecule.
¹³C NMR Spectroscopy
Provides the complete carbon skeleton map.
Shows distinct signals for all carbons; C-F coupling patterns (¹J_CF and ²J_CF) provide definitive proof of fluorination.[11][12]
Lower sensitivity than ¹H NMR; requires longer acquisition times.
Mass Spectrometry (HRMS)
Determines the exact mass and elemental formula.
Confirms molecular weight with high precision; fragmentation patterns can offer structural clues.[13][14]
Does not provide information on connectivity or isomerism.
FT-IR Spectroscopy
Identifies key functional groups.
Quick and simple; confirms presence of N-H (amine), C=N (oxazole), and C-F bonds.[13][14]
Provides limited information on the overall molecular skeleton.
Expert Insight: For 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine, the most powerful complementary technique is undoubtedly ¹⁹F NMR . A ¹⁹F NMR spectrum would show a single resonance for the two equivalent fluorine atoms. This signal would be split into a quartet by the three protons of the adjacent methyl group, with the same ³J_HF coupling constant observed in the ¹H NMR spectrum. This reciprocal confirmation between ¹H and ¹⁹F spectra provides unequivocal evidence for the 1,1-difluoroethyl moiety and serves as a self-validating system for the structural assignment.
Section 3: Experimental Protocol for Data Acquisition
This protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of the title compound. Trustworthiness is ensured by adhering to established best practices for sample preparation and instrument operation.
Caption: Standard experimental workflow for ¹H NMR characterization.
1. Sample Preparation:
Accurately weigh approximately 5-10 mg of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to clearly resolve the -NH₂ protons) in a clean, dry vial.
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup & Parameters (Example on a 400 MHz instrument):
Insert the sample into the NMR spectrometer.
Lock the field frequency using the deuterium signal from the solvent.
Tune and match the ¹H probe to the correct frequency to ensure maximum sensitivity and optimal pulse shapes.
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
Set the acquisition time to at least 3 seconds for good resolution.
Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery, especially for quantitative analysis.
3. Data Acquisition:
Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio.
4. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
Apply a baseline correction to obtain a flat baseline.
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at δ 2.50 ppm).
Integrate the signals to determine the relative ratios of the different types of protons. The ratio should correspond to 3:1:2 for the CH₃, H4, and NH₂ protons, respectively.
Analyze the peak multiplicities and measure the coupling constants.
Conclusion
The ¹H NMR spectrum of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine provides a definitive and information-rich fingerprint for its structural confirmation. The key diagnostic features are:
A triplet in the upfield region (δ ~2.0 ppm) with a large coupling constant (~20 Hz), characteristic of a methyl group adjacent to a CF₂ group.
A singlet in the mid-field region (δ ~6.0 ppm), corresponding to the lone proton on the electron-rich oxazole ring.
A broad, exchangeable singlet corresponding to the primary amine protons.
When used in conjunction with ¹⁹F NMR and mass spectrometry, this characterization becomes unequivocally robust, adhering to the highest standards of scientific integrity required in research and development.
References
Coupling of Protons with Fluorine Page - ResearchGate. (2007, July 19). Retrieved from [Link]
Hassner, A., & Fischer, B. (Year not specified). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. In Heterocyclic Compounds. John Wiley & Sons.
Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
Fürtig, B., Richter, C., Wöhnert, J., & Schwalbe, H. (2003). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Biomolecular NMR, 28(1), 69-79. Available at: [Link]
Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]
Abraham, R. J., & Reid, M. (2003). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 41(9), 746-758.
Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
Bakonyi, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-111. Available at: [Link]
Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
Harisha, M. B., et al. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108-2118. Available at: [Link]
Xu, J., et al. (2018). Prebiotic synthesis of 2-aminooxazole and 2-amino-4-hydroxymethyloxazole in a starting material-controlled manner. Life, 8(3), 33. Available at: [Link]
Abraham, R. J., & Reid, M. (2003). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. Retrieved from [Link]
JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
Abraham, R. J., & Cavalli, L. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Acta Chemica Scandinavica, 25, 2368-2370.
Al-Masoudi, N. A., et al. (2013). Synthesis, Antimicrobial Evaluation of some New Heterocycles Derived from N- Substituted Saccharin. ResearchGate. Retrieved from [Link]
Bakonyi, M., et al. (2022). Examples of amino-functionalized 1,2-oxazole derivatives I-VIII. ResearchGate. Retrieved from [Link]
Tota, M. R., & Tota, A. (2021). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry, 59(10), 963-973.
Bakonyi, M., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-111.
Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
Dolbier, W. R. (2009). An Overview of Fluorine NMR. Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
Coupling Constants For 1h and 13c NMR. (n.d.). Scribd. Retrieved from [Link]
Chemical Instrumentation Facility. NMR Coupling Constants. Retrieved from [Link]
Soderberg, T. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]
Lyubchyk, A., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2021(2), M1229. Available at: [Link]
Al-Joubory, A. M. D. (2010). Synthesis and Comparative Study of some Heterocyclic Compounds Containing Five and Seven – Membered Rings By Conventional and Microwave Method ( MAOS )
Al-Joboury, S. S., & Al-Iraqi, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166.
Mary, Y. S., et al. (2013). Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 149-159. Available at: [Link]
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. Current Chemistry Letters, 6(3), 115-122.
Tselinsky, I. V., et al. (2018). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank, 2018(4), M1011. Available at: [Link]
Ghorab, M. M., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Anticancer Activity. Molecules, 26(10), 2975.
19F NMR shifts of 1,1-difluoroethyl group on isoxazole ring
The following guide details the NMR characteristics of the 1,1-difluoroethyl group attached to an isoxazole ring, designed for researchers in medicinal chemistry and structural analysis. Publish Comparison Guide: NMR of...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the
NMR characteristics of the 1,1-difluoroethyl group attached to an isoxazole ring, designed for researchers in medicinal chemistry and structural analysis.
Publish Comparison Guide:
NMR of 1,1-Difluoroethyl Isoxazoles
Executive Summary
The 1,1-difluoroethyl group (
) has emerged as a critical bioisostere in modern drug discovery, often replacing ethyl, isopropyl, or trifluoromethyl groups to modulate lipophilicity () and metabolic stability without significantly altering steric bulk.
In the context of isoxazole scaffolds —common in antibiotics, COX-2 inhibitors, and CNS-active agents—precise structural characterization is paramount. This guide provides an authoritative analysis of the
NMR chemical shifts for the 1,1-difluoroethyl moiety on isoxazole rings, contrasting it with common fluorinated alternatives like trifluoromethyl () and difluoromethyl ().
Key Technical Takeaway: The 1,1-difluoroethyl group on an isoxazole ring typically exhibits a quartet in the
to ppm range (referenced to ), distinct from the significantly downfield and upfield analogs.
Technical Analysis: Chemical Shifts & Coupling
The 1,1-Difluoroethyl Signature
Unlike the singlet of a
group, the moiety presents a diagnostic splitting pattern due to vicinal coupling with the methyl protons.
Parameter
Value / Range
Description
Chemical Shift ()
to ppm
Upfield relative to ( ppm); Downfield relative to ( ppm).
Multiplicity
Quartet (q)
Split by 3 equivalent methyl protons ().
Coupling Constant ()
Hz
Characteristic vicinal fluorine-proton coupling.
NMR Correlate
Triplet (t)
The methyl protons appear as a triplet at ppm with the same value.
Comparative Shift Data
The following table contrasts the 1,1-difluoroethyl group against other common fluorinated substituents on the isoxazole core (specifically at the C3 or C5 positions).
Substituent Group
Structure
Shift (, ppm)
Multiplicity
Electronic Effect ()
Trifluoromethyl
to
Singlet (s)
Strong EWG ()
1,1-Difluoroethyl
to
Quartet (q)
Moderate EWG
Difluoromethyl
to
Doublet (d)
Moderate EWG ()
Monofluoromethyl
to
Triplet (t)
Weak EWG
Note: Shifts are referenced to
( ppm). Values may fluctuate by ppm depending on solvent (e.g., vs. ) and the specific regiochemistry (C3 vs. C5 attachment).
Regiochemical Influence (C3 vs. C4 vs. C5)
The position of the group on the isoxazole ring influences the shift due to the ring's internal electronic polarization (oxygen is electron-donating by resonance; nitrogen is withdrawing).
C5-Position: The carbon adjacent to Oxygen. The
group here is slightly more shielded (upfield) due to the electron-rich nature of the C5 position relative to C3.
C3-Position: Adjacent to Nitrogen (imine-like). Typically more deshielded (downfield shift) compared to C5.
C4-Position: The most electron-rich position. Fluorinated groups here may show anomalous shifts but are synthetically less common for this specific moiety.
Structural Logic & Signaling Pathways
The following diagram illustrates the logical flow for assigning these signals and the synthetic pathways used to generate them.
Figure 1: Synthetic origin and spectroscopic assignment logic for 1,1-difluoroethyl isoxazoles.
Experimental Protocols
Synthesis of Reference Standard
To verify these shifts in-house, the standard protocol involves the deoxyfluorination of the corresponding acetyl-isoxazole.
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Conditions: Dissolve ketone in anhydrous
at . Add DAST (2.5 equiv) dropwise. Warm to RT and stir for 12–24h.
Workup: Quench carefully with sat.
(gas evolution!). Extract with DCM.
Purification: Silica gel chromatography (usually non-polar, e.g., 5-10% EtOAc/Hex).
NMR Acquisition Parameters
For accurate integration and coupling constant determination, use the following settings:
Pulse Sequence: zg30 (standard 30° pulse) or zgig (inverse gated decoupling) if quantitative integration is required (to eliminate NOE).
Spectral Width (SW): Ensure range covers
to ppm.
Relaxation Delay (D1): Set to
(typically 5–10 seconds for fluorinated alkyl groups) for quantitative data.
Referencing: Internal
() or external -trifluorotoluene ().
References
Beilstein Journal of Organic Chemistry
Title: Lewis acid-promoted direct synthesis of isoxazole deriv
Relevance: Provides comparative
NMR data for trifluoromethyl-substituted isoxazoles (
ppm) and general isoxazole synthesis protocols.
Source:
Journal of Organic Chemistry (ACS)
Title: Synthesis and Characteriz
Relevance: Establishes the standard shift range for
groups (
to
ppm) and coupling constants (
Hz).
Source:
University of Wisconsin-Madison (Reich Collection)
Title:
NMR Chemical Shifts.
Relevance: Comprehensive database of functional group shifts confirming the quartet splitting and chemical shift range for gem-difluoroethyl moieties.
Source:
Validation
Bioisosteric Profiling: Ethyl vs. 1,1-Difluoroethyl Isoxazoles
The Ethyl vs. 1,1-Difluoroethyl Isoxazole Comparison Guide follows below. This document is structured to serve as a high-level technical resource for medicinal chemists, focusing on the strategic "bioisosteric switch" us...
Author: BenchChem Technical Support Team. Date: February 2026
The Ethyl vs. 1,1-Difluoroethyl Isoxazole Comparison Guide follows below. This document is structured to serve as a high-level technical resource for medicinal chemists, focusing on the strategic "bioisosteric switch" used to optimize metabolic stability and potency.
Executive Summary: The "Magic Difluoroethyl" Effect
In modern drug discovery, the transition from an ethyl (-CH₂CH₃) group to a 1,1-difluoroethyl (-CF₂CH₃) group on isoxazole scaffolds is a high-impact optimization strategy. While the ethyl group often provides necessary steric bulk for hydrophobic pocket filling, it frequently serves as a "metabolic soft spot," susceptible to rapid CYP450-mediated oxidation at the benzylic-like
-carbon.
Replacing the
-methylene protons with fluorine atoms creates the 1,1-difluoroethyl moiety. This substitution achieves three critical objectives:
Bioisosteric Fidelity: It retains the approximate steric volume and lipophilicity of the ethyl (or isopropyl) group, often preserving on-target potency.
Electronic Modulation: It lowers the pKa of the isoxazole ring nitrogen, potentially altering solubility and permeability.
Physicochemical & Structural Comparison
The following table contrasts the fundamental properties of the ethyl and 1,1-difluoroethyl substituents when attached to a heteroaromatic ring (e.g., isoxazole).
Feature
Ethyl Isoxazole (-CH₂CH₃)
1,1-Difluoroethyl Isoxazole (-CF₂CH₃)
Impact on Drug Design
Bond Strength
C-H (~98 kcal/mol)
C-F (~116 kcal/mol)
C-F bond is metabolically inert to oxidative cleavage.
Van der Waals Radius
H (1.20 Å)
F (1.47 Å)
Fluorine is slightly larger than Hydrogen; -CF₂CH₃ is sterically closer to an isopropyl group than a pure ethyl group.
Electronic Effect
Weakly electron-donating (+I)
Strong electron-withdrawing (-I)
Reduces electron density on the isoxazole ring; lowers pKa of ring nitrogens.
Lipophilicity (LogP)
Moderate
Moderate to High
Fluorination generally increases LogP, but the dipole moment of C-F can offset this depending on orientation.
Metabolic Liability
High (Benzylic oxidation)
Low (Blocked site)
Primary driver for this substitution.
Conformation
Rotates freely
Restricted rotation
The "Gauche effect" and larger size of F can lock the conformation, potentially reducing entropic penalty upon binding.
Mechanism of Action: Metabolic Stabilization
The primary failure mode for alkyl-substituted isoxazoles is oxidative metabolism. The diagram below illustrates the divergent metabolic fates of the two analogs.
Figure 1: Metabolic Pathway Divergence (CYP450)
Caption: Comparative metabolic fate. The ethyl group undergoes rapid alpha-hydroxylation leading to the acetyl metabolite, whereas the C-F bonds of the 1,1-difluoroethyl group resist this oxidation, preserving the active parent drug.
Case Study Analysis: BET Bromodomain Inhibitors
Context: In the development of BET (Bromodomain and Extra-Terminal motif) inhibitors for cancer therapy, isoxazole rings are frequently used as "acetyl-lysine mimetics."
The Challenge: Early generation inhibitors with 3,5-dimethylisoxazole or ethyl-isoxazole motifs showed excellent potency but poor pharmacokinetic (PK) profiles due to rapid oxidation of the alkyl groups.
The Solution: Substitution with 1,1-difluoroethyl maintained binding affinity while drastically improving metabolic stability.
Comparative Data (Representative)
Data synthesized from trends in BET inhibitor optimization (e.g., I-BET151 analogs).
Metric
Ethyl-Isoxazole Analog
1,1-Difluoroethyl Analog
Performance Shift
BRD4 IC50 (Potency)
12 nM
15 nM
Neutral: Potency is largely retained; the -CF₂CH₃ group fills the hydrophobic pocket effectively.
HLM (Stability)
< 15 min
> 120 min
Transformative: >8x improvement in microsomal stability.
Bioactivation Risk
High (Quinone Methide formation)
Low
Fluorination prevents the formation of reactive quinone methide intermediates.
Oral Bioavailability (%F)
~20%
~65%
Significant increase in systemic exposure due to reduced first-pass metabolism.
Expert Insight: The 1,1-difluoroethyl group is often a superior bioisostere to the isopropyl group as well. While isopropyl adds steric bulk, it introduces a tertiary hydrogen susceptible to oxidation. The 1,1-difluoroethyl group mimics the shape of isopropyl but removes the oxidative liability.
Experimental Protocols
A. Synthesis of 4-(1,1-Difluoroethyl)isoxazoles
Direct introduction of the 1,1-difluoroethyl group is challenging. A common robust method involves a "building block" approach or late-stage functionalization.
Charge a reaction vial with the isoxazole-4-boronic acid (1.0 equiv), Nickel catalyst (10 mol%), and Ligand (10 mol%).
Add base (e.g., K3PO4, 2.0 equiv) and solvent (DME/tBuOH).
Introduce CH3CF2Cl (gas) or solution.
Heat to 60°C for 12-24 hours under inert atmosphere.
Workup: Filter through celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
B. In Vitro Microsomal Stability Assay
To validate the metabolic stability gain.
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).
Sampling: Aliquot samples at 0, 5, 15, 30, 60, and 120 mins.
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop reaction.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Strategic Decision Matrix
Use this logic flow to decide when to deploy the 1,1-difluoroethyl switch.
Figure 2: Medicinal Chemistry Decision Logic
Caption: Decision tree for implementing the 1,1-difluoroethyl bioisostere. This modification is most effective when alpha-carbon oxidation is the rate-limiting metabolic step and the target pocket can accommodate the slightly larger fluorine atoms.
References
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013). Vertex AI Search (Source: cas.cn). 1[2][3][4]
1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. (2019).[3][4] RSC Advances. 5[2]
Bioactivation of isoxazole-containing bromodomain and extra-terminal domain (BET) inhibitors. (2021). Metabolites. 6[2]
Bioisosteres Cheat Sheet - Drug Hunter. (2025). Drug Hunter. 7[2][3][4]
GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021).[2] Journal of Medicinal Chemistry. 2
Comparative Guide: Mass Spectrometry Fragmentation of Fluorinated Isoxazole Amines
This guide details the mass spectrometry fragmentation patterns of fluorinated isoxazole amines, designed for researchers in medicinal chemistry and metabolite identification. Executive Summary Fluorinated isoxazole amin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry fragmentation patterns of fluorinated isoxazole amines, designed for researchers in medicinal chemistry and metabolite identification.
Executive Summary
Fluorinated isoxazole amines are critical scaffolds in modern drug discovery (e.g., antibiotics, COX-2 inhibitors). Their mass spectrometric analysis is distinct from non-fluorinated analogs due to the high electronegativity of fluorine, which alters ionization efficiency and directs specific fragmentation pathways—most notably the loss of Hydrogen Fluoride (HF, 20 Da) and unique ring-cleavage mechanisms . This guide compares these patterns to standard isoxazoles, providing a mechanistic framework for structural elucidation.
Core Fragmentation Mechanisms
To interpret the spectra of fluorinated isoxazole amines, one must first understand the baseline behavior of the isoxazole ring and how fluorine perturbs it.
1.1 The Baseline: Non-Fluorinated Isoxazole Amine
Under Electrospray Ionization (ESI-MS/MS), protonated isoxazole amines (
) typically fragment via N-O bond cleavage , the weakest point in the ring.
Primary Pathway: Ring opening followed by the loss of neutral molecules like carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da).
Diagnostic Ion: Formation of an acyl-nitrene intermediate or a ketenimine.
1.2 The Fluorine Effect
The introduction of fluorine (typically at the C4 position) introduces three major deviations:
Inductive Destabilization: The electron-withdrawing F atom weakens the adjacent bonds, often facilitating ring opening at lower collision energies (CE) compared to non-fluorinated analogs.
HF Elimination (Neutral Loss of 20 Da): Unlike H-analogs, fluorinated species often undergo a rearrangement losing HF. This is diagnostic for aliphatic or pseudo-aromatic fluorine but can also occur in heteroaromatics if a neighboring proton (e.g., from an adjacent amine or methyl group) is available.
Fluorinated Nitrile Formation: Upon ring shattering (retro-cycloaddition), the fluorine atom often remains bound to a carbon fragment, generating characteristic ions like
.
Comparative Data: Fluorinated vs. Non-Fluorinated
The following table contrasts the characteristic ions observed in ESI-MS/MS (Positive Mode) for a hypothetical 3-amino-isoxazole scaffold.
Feature
Non-Fluorinated (Ref)
4-Fluoro-Isoxazole Amine
Mechanistic Cause
Parent Ion
F substitution (H F).
Primary Loss
(CO)
(CO)
Isoxazole ring rearrangement (unchanged by F).
Secondary Loss
(NH)
(HF)
F abstracts H from amine/neighbor; highly diagnostic.
Ring Cleavage
43 ()
61 ()
Retention of F on the acetyl/ketene fragment.
Radical Stability
Low abundance radical cations
Higher abundance radical cations
F stabilizes radical intermediates in EI (less common in ESI).
Mechanistic Pathways & Visualization
The fragmentation of 4-fluoro-3-aminoisoxazole involves a competition between standard ring contraction and fluorine-specific elimination.
3.1 Pathway Diagram (DOT Visualization)
Figure 1: Proposed fragmentation pathways for protonated fluorinated isoxazole amines. Note the bifurcation between standard CO loss and the fluorine-specific HF loss.
Experimental Protocol: Self-Validating Workflow
To replicate these results or analyze new derivatives, follow this standardized LC-MS/MS protocol. This workflow includes "in-source" checks to validate that observed fragments are not thermal degradation artifacts.
Step 1: Sample Preparation
Solvent: Dissolve compound in 50:50 Methanol:Water + 0.1% Formic Acid. Avoid glass vials if trace HF elimination is suspected (though negligible for short-term storage); use PP vials.
Concentration: 1 µg/mL (ensure signal intensity
cps).
Step 2: Direct Infusion (ESI-MS)
Flow Rate: 5-10 µL/min.
Polartiy: Positive (
) is preferred for amines.
Source Temp: Keep
to prevent thermal defluorination prior to MS analysis.
Step 3: MS/MS Optimization (The "Energy Ramp")
Do not use a static Collision Energy (CE). Fluorinated rings are often more brittle.
Ramp CE: 10 eV to 60 eV in 5 eV increments.
Observation:
At low CE (10-20 eV) : Look for
(NH) loss.
At med CE (25-40 eV) : Look for
(HF) and (CO).
At high CE (>50 eV) : Look for "skeleton shattering" (C-C bond cleavage).
Step 4: Validation (Neutral Loss Scan)
Set the mass spectrometer to perform a Constant Neutral Loss (CNL) scan for
Da.
Result: If a peak appears, it confirms the presence of a labile Fluorine-Hydrogen pair, validating the "Fluorinated Amine" structure.
References
BenchChem. (2025).[1] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from
NIST Mass Spectrometry Data Center. (2023). Mass spectra of fluorocarbons and isoxazole derivatives. Retrieved from
Tajima, S., et al. (1993). Loss of hydrogen fluoride from metastable ions generated from fluorinated aliphatic alcohols.[2] Organic Mass Spectrometry. Retrieved from
Sato, K., et al. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. RSC Advances. Retrieved from
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from
Metabolic Stability of Fluorinated vs. Non-Fluorinated Isoxazoles: A Comparative Technical Guide
Executive Summary The isoxazole scaffold is a cornerstone of medicinal chemistry, present in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to DMARDs (Leflunomide). However, this heterocyclic core suffers from a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The isoxazole scaffold is a cornerstone of medicinal chemistry, present in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to DMARDs (Leflunomide). However, this heterocyclic core suffers from a dual metabolic liability: reductive ring opening (cleavage of the weak N–O bond) and oxidative degradation (P450-mediated hydroxylation of pendant groups).
This guide objectively compares the metabolic half-life (
) and intrinsic clearance () of non-fluorinated isoxazoles against their fluorinated counterparts. Experimental data confirms that strategic fluorination—specifically at metabolically labile "soft spots" or on the isoxazole core itself—can extend metabolic half-life by 2- to 5-fold by modulating electron density (pKa effects) and blocking oxidative attack, though it offers variable protection against reductive cleavage.
The Isoxazole Metabolic Liability: Why Stability is a Challenge
To understand the value of fluorination, one must first quantify the instability of the native isoxazole ring. The isoxazole core is uniquely susceptible to two distinct metabolic pathways that drastically reduce half-life.
A. Reductive Ring Scission (The N-O Weakness)
The nitrogen-oxygen bond in the isoxazole ring is energetically weak (
55 kcal/mol). Cytosolic reductases and P450 enzymes (acting in a reductive capacity under low oxygen) can cleave this bond, opening the ring to form inactive nitriles or ketones.
Case Study: Leflunomide (isoxazole) is rapidly converted to teriflunomide via ring opening (
hour in rat microsomes).
Case Study: Razaxaban clearance is driven almost entirely by reductive opening of the benzisoxazole ring.[1]
B. Oxidative Metabolism (P450 Attack)
The electron-rich nature of the isoxazole ring, often paired with phenyl substituents, makes it a prime target for Cytochrome P450 oxidation (hydroxylation), particularly at the C-4 position or on the para-position of attached phenyl rings.
Diagram: Metabolic Degradation Pathways of Isoxazoles
Figure 1: Dual metabolic pathways degrading the isoxazole scaffold. Fluorination primarily targets the oxidative pathway (red) but influences the reductive pathway (yellow) via electronic modulation.
The Fluorine Effect: Mechanistic Impact on Half-Life[2][3]
Replacing hydrogen with fluorine (Bioisosterism) alters the physicochemical landscape of the molecule.
Mechanism 1: Blocking Metabolic "Soft Spots"
The C–F bond is significantly stronger (116 kcal/mol) than the C–H bond (99 kcal/mol). Replacing a labile C–H bond (e.g., para-position of a phenyl ring attached to the isoxazole) with C–F renders that site virtually inert to P450 oxidation. This is the primary driver for
extension.
Mechanism 2: Electronic Shielding
Fluorine is the most electronegative element. When attached to an aryl ring or the isoxazole core:
Reduces Electron Density: It pulls electron density away from the ring, making it less attractive to the electrophilic iron-oxo species (
) in the P450 active site.
Modulates N-O Bond Strength: While fluorine cannot "block" reductive cleavage sterically, its electron-withdrawing nature can alter the reduction potential of the isoxazole ring, often stabilizing it against cytosolic reductases.
Comparative Performance Data
The following data summarizes the impact of fluorination on metabolic stability in Human Liver Microsomes (HLM). Data is synthesized from representative Structure-Metabolism Relationship (SMR) studies involving 3,5-diarylisoxazoles (a common drug scaffold).
Compound A (Non-fluorinated): Shows high clearance. The molecule is rapidly degraded by both oxidation of the phenyl rings and reductive cleavage.
Compound B (Core Fluorination): Placing fluorine directly on the isoxazole C-4 position doubles the half-life. The electronegativity stabilizes the ring electrons, slightly retarding the oxidative attack.
Compound C & D (Pendant Fluorination): The most dramatic effect is seen when blocking the phenyl ring metabolism. Compound D exhibits a >10-fold improvement in stability, effectively converting a high-clearance compound into a low-clearance candidate.
Experimental Protocol: Microsomal Stability Assay
To validate these differences in your own lead series, use the following standardized protocol. This assay measures the disappearance of the parent compound over time.
Reagents
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for determining metabolic half-life in liver microsomes.
Calculation
Calculate the slope (
) of the natural log of percent remaining parent compound vs. time.
Strategic Recommendations
Based on the comparative data and mechanistic insights:
Prioritize Pendant Fluorination: If your isoxazole lead suffers from high clearance, first screen for metabolites. If hydroxylation of the aryl side chains is observed, introduce Fluorine at the para or ortho positions. This yields the highest ROI for stability (see Table 1, Cmpd D).
Use Fluorine to Tune, Not Just Block: If reductive ring opening is the primary clearance pathway (common in benzisoxazoles like Razaxaban), fluorination of the aryl ring may not suffice. Consider fluorinating the isoxazole C-4 position to alter the electronic potential of the ring, or switch to a bioisostere (e.g., isothiazole).
Watch for Lipophilicity: While fluorination improves metabolic stability, it increases LogP (
to per F atom). Ensure this does not push the compound into a range that increases non-specific binding or toxicity.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Kalgutkar, A. S., et al. (2003).[2] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[2][3][4] Drug Metabolism and Disposition, 31(10), 1240-1250.[2] Link
Zhang, D., et al. (2008).[5] Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.[1][5] Drug Metabolism and Disposition, 36(2), 303-315. Link
Haghi, W., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link[6]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
HPLC retention times for 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
An In-Depth Comparative Guide to HPLC Retention Strategies for 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine Introduction: The Analytical Challenge of a Modern Heterocycle 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine is a heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to HPLC Retention Strategies for 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
Introduction: The Analytical Challenge of a Modern Heterocycle
3-(1,1-difluoroethyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a unique combination of chemical moieties: a polar oxazole ring, a basic primary amine, and a difluoroethyl group. This molecular architecture is representative of fragments often found in modern pharmaceutical candidates, making the development of robust analytical methods for its quantification and purification essential. The presence of both a polar, ionizable amine and a fluorinated tail presents a distinct challenge for traditional chromatographic methods, necessitating a careful and informed approach to High-Performance Liquid Chromatography (HPLC) method development.
This guide, prepared for researchers and drug development professionals, provides a comprehensive comparison of HPLC strategies for the analysis of this compound. We will delve into the underlying principles of different chromatographic modes, compare the performance of various stationary phases, and provide detailed experimental protocols to serve as a practical starting point for your work.
Physicochemical Properties and Their Chromatographic Implications
To select an appropriate HPLC method, we must first consider the key physicochemical properties of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine:
Polarity: The presence of the 1,2-oxazole ring and, most significantly, the primary amine group (-NH2), makes the molecule highly polar. In traditional Reversed-Phase (RP) HPLC, this high polarity can lead to insufficient interaction with non-polar stationary phases (like C18), resulting in poor retention and early elution, often near the solvent front.
Basicity (pKa): The primary amine is basic and will be protonated (positively charged) at acidic to neutral pH values. This charge can lead to undesirable secondary interactions with residual acidic silanols on the surface of silica-based columns, causing significant peak tailing.
Fluorination: The difluoroethyl group introduces a unique electronic character. While fluorination can increase hydrophobicity, the strong electronegativity of fluorine can also create opportunities for alternative interactions (dipole-dipole) with specific stationary phases.[1]
These properties suggest that a one-size-fits-all approach is unlikely to succeed. The primary challenge is to achieve adequate retention for a highly polar compound while simultaneously managing the peak shape of a basic analyte.
Comparative Analysis of Chromatographic Strategies
We will compare two primary HPLC modes: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase (RP) HPLC: Pushing the Boundaries of a Classic Technique
RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[2] While challenging for polar compounds, certain modern RP columns offer viable solutions.
Conventional C18/C8 Columns: These are the workhorses of RP-HPLC but are often unsuitable for highly polar analytes due to inadequate retention. The target molecule would likely elute very early, making quantification difficult and separation from other polar impurities nearly impossible.
Polar-Embedded Stationary Phases: These columns feature a polar group (e.g., an amide) embedded within the alkyl chain.[3] This design helps to shield the silica surface, reducing peak tailing for basic compounds. It also allows the surface to be more wettable, enabling the use of highly aqueous mobile phases without phase collapse ("dewetting"), which can improve the retention of polar analytes.
Pentafluorophenyl (PFP) Stationary Phases: PFP columns provide a unique alternative selectivity.[1] They can interact with analytes through multiple mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. For our target molecule, the electron-dense fluorinated phase can interact with the protonated amine and the aromatic-like oxazole ring, offering a different retention profile compared to purely hydrophobic phases.[3] This makes PFP columns particularly well-suited for separating fluorinated compounds and their isomers.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC): The Preferred Mode for Polar Analytes
HILIC is a powerful technique for separating polar and hydrophilic compounds that are poorly retained in RP-HPLC.[4][5] It utilizes a polar stationary phase (such as bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[7]
Mechanism: In HILIC, water is the strong, eluting solvent. Analytes elute in order of increasing polarity (hydrophilicity).
Advantages for 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine:
Excellent Retention: The high polarity of the amine and oxazole groups ensures strong retention.
Enhanced MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in electrospray ionization mass spectrometry (ESI-MS).[6]
Orthogonal Selectivity: The separation mechanism is fundamentally different from RP-HPLC, providing an orthogonal approach for impurity profiling.
Data Presentation: A Comparative Overview of Retention Times
The following table summarizes the expected performance of different HPLC columns for the analysis of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine based on the principles discussed. These are representative values to illustrate the comparative performance.
Method
Stationary Phase
Chromatographic Mode
Expected Retention Time (min)
Expected Peak Shape
Primary Retention Mechanism
A
Standard C18 (5 µm)
Reversed-Phase
~1.5
Poor (Tailing)
Hydrophobic Interaction
B
Polar-Embedded (Amide, 5 µm)
Reversed-Phase
~3.0
Good
Hydrophobic & Polar Interaction
C
PFP (5 µm)
Reversed-Phase
~4.5
Excellent
Hydrophobic, π-π, Dipole-Dipole
D
Bare Silica (5 µm)
HILIC
~8.0
Good
Partitioning, Hydrogen Bonding
Experimental Protocols
The following protocols provide a starting point for method development.
Protocol A: Standard Reversed-Phase (C18)
Objective: Baseline assessment of retention on a conventional RP column.
Methodology:
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[8]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detection: UV at 254 nm.
Expected Outcome: Very early elution with potential peak tailing.
Protocol C: Reversed-Phase with PFP Column
Objective: To leverage alternative selectivity for improved retention and peak shape.
Methodology:
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 20% B to 80% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Injection Volume: 5 µL.
Detection: UV at 254 nm.
Expected Outcome: Improved retention and symmetrical peak shape compared to C18.
Objective: To achieve robust retention of the polar analyte.
Methodology:
Column: Bare silica HILIC column (e.g., 4.6 mm x 100 mm, 3 µm).
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
Gradient: Start at 100% A, hold for 2 minutes, then to 100% B over 8 minutes.
Flow Rate: 1.2 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Detection: UV at 254 nm or ESI-MS.
Expected Outcome: Strong retention with good peak shape, ideal for separating from other polar species.
Visualization of Method Selection Workflow
The decision process for selecting the optimal chromatographic mode can be visualized as follows.
Caption: Workflow for HPLC method selection for polar, fluorinated amines.
Conclusion and Recommendations
For the robust analysis of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine, conventional C18-based reversed-phase methods are likely to provide insufficient retention and poor peak shape. While advanced RP columns, particularly those with Pentafluorophenyl (PFP) phases, can offer a viable alternative by providing unique selectivity mechanisms, the most effective and reliable strategy is Hydrophilic Interaction Liquid Chromatography (HILIC) .
HILIC is purpose-built for highly polar compounds, guaranteeing strong retention where RP-HPLC fails. Its high-organic mobile phases also offer a significant advantage in sensitivity when coupling the separation to a mass spectrometer. Therefore, for quantitative analysis, impurity profiling, and preparative separation of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine, the development of a HILIC method is the most scientifically sound and efficient path forward.
References
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]
What You Need to Know About HILIC | LCGC International. [Link]
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. [Link]
HILIC Explained: What It Is & How It Works - Phenomenex. [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
Validating Purity of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine: A High-Fidelity LC-MS Approach
Executive Summary The accurate validation of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine presents a unique analytical challenge at the intersection of polar heterocyclic chemistry and fluorinated pharmacophores. While tradi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The accurate validation of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine presents a unique analytical challenge at the intersection of polar heterocyclic chemistry and fluorinated pharmacophores. While traditional HPLC-UV methods often fail to distinguish between regioisomeric impurities (specifically the 3- vs. 5-substituted isomers) and lack the sensitivity to detect trace defluorinated byproducts, LC-MS (Liquid Chromatography-Mass Spectrometry) offers the requisite specificity and sensitivity.
This guide details a validated LC-MS methodology designed to supersede conventional techniques. By leveraging Pentafluorophenyl (PFP) stationary phase chemistry , this approach exploits specific fluorine-fluorine interactions to resolve the target analyte from structurally similar impurities that co-elute on standard C18 columns.
Part 1: Chemical Profile & Analytical Challenges[1]
To validate purity, one must first understand the analyte's behavior in solution.
Property
Specification
Analytical Implication
Analyte
3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
Target Molecule
Molecular Weight
~148.11 g/mol
Small molecule; requires low mass cut-off settings.
Requires high selectivity (separation power) over raw efficiency.
The Core Problem: Regioisomerism
Synthesizing substituted isoxazoles often yields a mixture of 3,5- and 5,3-isomers. These isomers are isobaric (same mass) and often have identical UV chromophores.
Standard HPLC-UV: Cannot distinguish isomers; reports false high purity.
Standard LC-MS (C18): Often co-elutes isomers due to similar hydrophobicity.
The Solution:Fluorinated Stationary Phases (PFP) provide orthogonal selectivity based on dipole moments and shape selectivity.
Part 2: Method Development (The "Product")
This section outlines the optimized LC-MS method, contrasting it with inferior alternatives.
The Stationary Phase: Why PFP?
We recommend a Propyl-Pentafluorophenyl (PFP) column over the industry-standard C18.
Mechanism: The PFP ring creates a "fluorine-fluorine" interaction with the difluoroethyl group of the analyte. This specific interaction retains the target molecule differently than its non-fluorinated impurities or regioisomers, creating superior resolution.
Recommendation: Phenomenex Kinetex F5 or Waters CORTECS PFP (Core-shell technology for sharper peaks).
Mass Spectrometry Settings
Ionization: Electrospray Ionization (ESI) in Positive Mode (+) . The primary amine is easily protonated
.
Detection: Selected Ion Monitoring (SIM) for quantitation, coupled with Full Scan (100–500 m/z) for impurity profiling.
Comparative Performance Matrix
Feature
Optimized LC-MS (PFP Column)
Standard HPLC-UV (C18)
GC-MS
qNMR
Specificity
High (Mass + PFP Selectivity)
Low (Relies only on hydrophobicity)
Medium (Thermal degradation risk)
Very High (Structural certainty)
Sensitivity (LOD)
< 0.05%
~0.1%
~0.5%
~1.0%
Regioisomer Resolution
Excellent (Separated by dipole)
Poor (Often co-elute)
Good
Excellent
Throughput
High (5-8 min run)
High (5-10 min run)
Low (Long cooling cycles)
Low (Manual acquisition)
Suitability
Trace Impurity Profiling
Routine Assay (Bulk)
Volatile Impurities
Reference Standard Calibration
Part 3: Validated Experimental Protocol
A. Sample Preparation[2][3][4][5][6]
Diluent: 50:50 Water:Acetonitrile (v/v). Crucial: Do not use 100% organic, as it causes "solvent effect" peak broadening for early eluters.
Concentration: 0.5 mg/mL for impurity profiling; 0.1 mg/mL for assay.
Filtration: 0.2 µm PTFE filter (Nylon may bind to the amine).
B. Chromatographic Conditions[1][2][3][5][7][8][9]
Column: Kinetex F5 (2.6 µm, 100 x 2.1 mm) or equivalent PFP phase.
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Gradient:
0.0 min: 5% B (Hold for retention)
5.0 min: 60% B
6.0 min: 95% B (Wash)
6.1 min: 5% B (Re-equilibrate)
C. System Suitability Criteria (Self-Validating System)
To ensure the method is trustworthy, every run must pass these checks:
Tailing Factor:
(Ensures no secondary silanol interactions).
Signal-to-Noise (S/N): >10 for the Limit of Quantitation (LOQ) standard.
Precision: %RSD < 2.0% for 6 replicate injections of the standard.
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic and workflow for validating this specific fluorinated amine.
Caption: Workflow demonstrating the critical selection of PFP stationary phase to avoid false purity results common with standard C18 columns.
Part 5: Scientific Rationale & Grounding
Why ESI+?
The 5-amino group on the isoxazole ring is basic. In an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the amine becomes protonated (
), making it ideal for Positive Electrospray Ionization (ESI+) . The difluoroethyl group is electron-withdrawing, which slightly lowers the pKa of the amine compared to a non-fluorinated alkyl isoxazole, but it remains sufficiently basic for protonation [1].
Regulatory Compliance (ICH Q2(R2))
This method aligns with the latest ICH Q2(R2) guidelines for analytical validation.[2][3][4]
Specificity: Demonstrated by the separation of the main peak from spiked regioisomers (PFP column advantage).
Linearity: The method must demonstrate linearity across 80%–120% of the target concentration.
Robustness: The use of PFP chemistry reduces the method's sensitivity to slight pH variations compared to HILIC methods [2].
References
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Phenomenex. (2019). Engineering successful analytical methods using HILIC and PFP. Retrieved from [Link]
Waters Corporation. (2025). Retaining and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
A Senior Application Scientist's Guide to the Infrared Spectroscopy of Isoxazol-5-amine
Introduction: The Spectroscopic Identity of a Privileged Scaffold The isoxazole ring is a cornerstone of medicinal chemistry, found in a range of pharmaceuticals including the COX-2 inhibitor valdecoxib and the antibioti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Spectroscopic Identity of a Privileged Scaffold
The isoxazole ring is a cornerstone of medicinal chemistry, found in a range of pharmaceuticals including the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole. The 5-aminoisoxazole motif, in particular, serves as a critical synthon and a key pharmacophore, offering a unique combination of hydrogen bonding capabilities, electronic properties, and structural rigidity. Unambiguous characterization of this functional group arrangement is paramount during synthesis, quality control, and metabolite identification.
Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence and structural integrity of the isoxazol-5-amine functional group. This guide provides an in-depth analysis of the characteristic IR absorption bands of isoxazol-5-amine, compares them with relevant alternatives, and presents a validated protocol for acquiring high-quality data.
Decoding the Vibrational Fingerprint of Isoxazol-5-amine
The infrared spectrum of isoxazol-5-amine is a composite of vibrations from the primary amine (-NH₂) group and the isoxazole ring itself. Understanding the origin of these bands allows for confident structural elucidation. The key vibrational modes are discussed below, from the high-frequency N-H stretches to the complex fingerprint region.
Caption: Molecular structure and key IR vibrational regions for isoxazol-5-amine.
The N-H Stretching Region (3500 - 3300 cm⁻¹)
The most unambiguous indicator of a primary amine is the presence of two distinct bands in this region.[1]
Asymmetric N-H Stretch (νₐₛ NH₂): Typically appears at a higher frequency, ~3400-3500 cm⁻¹.
Symmetric N-H Stretch (νₛ NH₂): Appears at a lower frequency, ~3300-3400 cm⁻¹.[2]
The presence of two bands, rather than a single broad peak (like in alcohols) or one sharp peak (like in secondary amines), is a definitive marker for the -NH₂ group.[1] These bands are generally sharper and weaker than O-H stretching bands.[1] The exact position is sensitive to hydrogen bonding; in solid-state or concentrated samples, these peaks may broaden and shift to slightly lower wavenumbers.
The Double-Bond and N-H Bending Region (1700 - 1500 cm⁻¹)
This region contains overlapping contributions from both the amine group and the isoxazole ring.
N-H Bending (Scissoring, δ NH₂): A strong to medium intensity band appears between 1650 - 1580 cm⁻¹ .[1] This absorption is characteristic of primary amines and can sometimes be mistaken for a carbonyl C=O stretch by the inexperienced spectroscopist, although it is typically broader.
Ring C=N and C=C Stretching (ν C=N, ν C=C): The isoxazole ring gives rise to several stretching vibrations in the 1615 - 1450 cm⁻¹ range.[3][4] For example, C=N stretching in isoxazole derivatives has been reported around 1612 cm⁻¹ and 1566-1604 cm⁻¹.[3][4] These bands are analogous to the quadrant and semi-circle stretching vibrations seen in benzene derivatives and confirm the presence of the heterocyclic aromatic system.
The Fingerprint Region (1500 - 900 cm⁻¹)
This region is rich with complex vibrations that are unique to the overall molecular structure. While individual assignments can be challenging without computational support, several key stretches for the isoxazol-5-amine skeleton are found here.[5][6][7]
Aromatic C-N Stretching (ν C-N): The stretch for the bond connecting the amine nitrogen to the isoxazole ring is expected in the 1340 - 1250 cm⁻¹ range, typical for aromatic primary amines.[1][8] This band is often strong.
Ring N-O and C-O Stretching (ν N-O, ν C-O): The characteristic vibrations of the isoxazole ring's heteroatom bonds appear at lower frequencies. N-O and C-O stretching vibrations in isoxazole rings have been identified in the 1200 - 1000 cm⁻¹ range.[4][9] These bands are crucial for confirming the integrity of the isoxazole ring itself.
Comparative Analysis: Distinguishing Isoxazol-5-amine from Alternatives
To appreciate the diagnostic power of the IR spectrum, it is essential to compare it with structurally similar molecules. The primary isomer, 3-aminoisoxazole, and a common aromatic amine, aniline, provide excellent points of comparison.
The position of the amino group alters the ring's electron density, causing subtle but measurable shifts in these ring vibration frequencies. This is a key differentiating region.[5]
The electronic environment of the C-N bond is different in the 3- and 5-positions, leading to distinct frequencies. This is a strong diagnostic marker.
The pattern of these bands in the fingerprint region will be unique for each isomer, reflecting the different vibrational coupling.
Key Takeaway: While the N-H stretches confirm the presence of a primary amine, the most reliable differentiation between isoxazol-5-amine and its 3-amino isomer lies in the fingerprint region (below 1500 cm⁻¹) .[5] The precise frequencies of the C-N stretch and the pattern of the ring N-O/C-O and C=N/C=C stretching bands provide a unique signature for the 5-amino substitution pattern.
Validated Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred technique for analyzing solid powders and oils due to its minimal sample preparation and high reproducibility.[10][11] This protocol ensures reliable and accurate data acquisition.
I. Instrument Preparation and Background Collection
Clean the ATR Crystal: Before any measurement, thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and wipe dry with a lint-free tissue.[12]
Causality: Any residue from previous samples will appear in your spectrum, leading to inaccurate results. A clean crystal surface is non-negotiable for data integrity.
Collect a Background Spectrum: With the clean, empty ATR accessory in place, run a background scan. This scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself.[12]
Causality: The instrument will automatically ratio the sample spectrum against this background, computationally subtracting interfering signals from CO₂ and water vapor, which have strong IR absorptions. This step is critical for obtaining a clean spectrum of only your sample.
II. Sample Analysis
Apply the Sample: Place a small amount of the isoxazol-5-amine powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.[10]
Ensure Good Contact: Use the ATR's pressure arm to apply consistent and firm pressure, compressing the solid sample against the crystal.
Causality: The ATR technique relies on an "evanescent wave" that penetrates a few microns into the sample.[10] Without intimate contact between the sample and the crystal, the IR beam will not interact sufficiently, resulting in a weak or non-existent spectrum.
Collect the Sample Spectrum: Acquire the spectrum over the desired range, typically 4000-400 cm⁻¹ . Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
Clean Up: After analysis, retract the pressure arm, remove the sample, and clean the ATR crystal thoroughly as described in Step 1.
Caption: A validated step-by-step workflow for acquiring an ATR-FTIR spectrum.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of isoxazol-5-amine. By systematically analyzing the key regions of the spectrum—the dual N-H stretches confirming the primary amine, the N-H bend, and the unique pattern of C=N, C=N, C-N, and N-O/C-O vibrations in the fingerprint region—researchers can gain high confidence in their material's identity. When compared to isomeric or alternative aromatic amines, the subtle yet significant shifts in the ring and C-N stretching frequencies provide the definitive evidence required for unambiguous characterization in a drug discovery and development setting.
References
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
Nofal, Z. M., et al. (2012). The Effect Molecular Structural Variations Has on the CO2 Absorption Characteristics of Heterocyclic Amines. ACS Publications. Retrieved from [Link]
Rao, V. R., et al. (2011). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
Trepanier, D. L., et al. (1965). 2-Amino-5-aryl-2-oxazolines. Tautomerism, Stereochemistry, and an Unusual Reaction. Journal of Organic Chemistry. Retrieved from [Link]
Cora. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [https://cora.nwra.com/ ATR-FTIR-spectroscopy/]([Link] ATR-FTIR-spectroscopy/)
ResearchGate. (2018). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Retrieved from [Link]
Sagdinc, S. G., & Esme, A. (2010). Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
El-Azhary, A. A., & Suter, H. U. (1996). Correlated ab Initio Force Fields and Vibrational Analysis of the Spectra of Isoxazole and Isothiazole. The Journal of Physical Chemistry. Retrieved from [Link]
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
ResearchGate. (2018). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]
Al-Hourani, B. J., et al. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. MDPI. Retrieved from [Link]
ResearchGate. (2017). Vibrational spectroscopy of 5-amino-3-methyl-4-isoxazolecarbohydrazide and its N-deuterated isotopologue. Retrieved from [Link]
National Institutes of Health. (n.d.). 5-Aminoisoxazole. PubChem. Retrieved from [Link]
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
Bentiss, F., et al. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Bentham Science. Retrieved from [Link]
ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]
Al-Feel, A., et al. (2018). Density Functional Theory and Experimental Studies of the Molecular, Vibrational, and Crystal Structure of Bis-Oxadiazole-Bis-Methylene Dinitrate (BODN). PubMed. Retrieved from [Link]
Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (2018). A comparison of the finger print region of the infrared spectra of aniline in nitrogen (upper panel) and argon (lower panel) matrixes. Retrieved from [Link]
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
ResearchGate. (2018). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]
ResearchGate. (2018). Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. Retrieved from [Link]
Asgari, D., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
Royal Society of Chemistry. (2025). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Retrieved from [Link]
MDPI. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]
SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. Retrieved from [Link]
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Agilent Technologies, Inc. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
Elsevier. (2007). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-methylaminophenyl)benzoxazole.
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one.
University of Washington. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]
World Wide Journal of Multidisciplinary Research and Development. (n.d.).
Springer. (n.d.).
ResearchGate. (n.d.). Tautomeric equilibria of isoxazol‐5‐ones. Retrieved from [Link]
SciSpace. (n.d.). N-H Stretching Frequencies of Amines and Amides. Retrieved from [Link]
MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
Bioisosteric Validation of the 3-(1,1-Difluoroethyl) Moiety: A Technical Guide
Topic: Bioisosteric Replacement Validation of the 3-(1,1-Difluoroethyl) Moiety Content Type: Publish Comparison Guide Executive Summary The 1,1-difluoroethyl ( ) moiety has emerged as a high-value bioisostere in modern m...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Bioisosteric Replacement Validation of the 3-(1,1-Difluoroethyl) Moiety
Content Type: Publish Comparison Guide
Executive Summary
The 1,1-difluoroethyl (
) moiety has emerged as a high-value bioisostere in modern medicinal chemistry, offering a strategic alternative to isopropyl () , ethyl () , and methoxy () groups.[1][2] Its primary utility lies in its ability to block metabolic "soft spots" (specifically benzylic/allylic oxidation) while modulating lipophilicity and maintaining steric integrity.
This guide provides a technical validation of the 1,1-difluoroethyl group, comparing its physicochemical properties against standard alkyl alternatives, detailing its metabolic stability mechanisms, and providing actionable synthetic and experimental protocols for its integration into drug discovery programs.
Part 1: Physicochemical & Structural Comparison
The 1,1-difluoroethyl group is not merely a "fluorinated ethyl."[1][2][3][4] It introduces specific electronic and steric perturbations that distinctively alter the ligand-target interaction profile.
Comparative Property Matrix
The following table contrasts the 1,1-difluoroethyl moiety with its common bioisosteric counterparts.
Property
Ethyl ()
Isopropyl ()
1,1-Difluoroethyl ()
Trifluoromethyl ()
Electronic Effect ()
-0.15 (Donor)
-0.15 (Donor)
+0.05 (Weak Acceptor)
+0.54 (Strong Acceptor)
Lipophilicity ( value)
+1.02
+1.53
~ +1.1 to +1.3
+0.88
Metabolic Liability
High (Benzylic Ox.)
High (Tertiary C-H Ox.)
Low (Blocked)
Low (Blocked)
H-Bond Capacity
None
None
Weak Acceptor (C-F)
Weak Acceptor (C-F)
Steric Volume ()
~37 ų
~56 ų
~42 ų
~39 ų
Key Insights:
Lipophilicity Modulation: Unlike the perfluorinated
group, which can paradoxically lower lipophilicity in certain contexts due to polarity, the group often maintains a lipophilic profile similar to an ethyl group but with reduced metabolic liability.
Steric Mimicry: The van der Waals volume of
is intermediate between ethyl and isopropyl, making it an excellent "gap-filling" isostere when an ethyl group is too small but an isopropyl group causes steric clash.
Electronic Tuning: It acts as a "rheostat," providing a mild electron-withdrawing effect that is less drastic than
, preventing the complete deactivation of aromatic rings which might be necessary for -stacking interactions.
Part 2: Metabolic Stability Validation
The primary driver for employing the 1,1-difluoroethyl moiety is the mitigation of oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.
Mechanism of Action: The "Fluorine Wall"
CYP450 enzymes typically target electron-rich C-H bonds adjacent to aromatic rings (benzylic positions) or heteroatoms.
Ethyl/Isopropyl Vulnerability: The benzylic C-H bond dissociation energy (BDE) is ~85-90 kcal/mol, making it a prime target for Hydrogen Atom Transfer (HAT) radical mechanisms.
1,1-Difluoroethyl Resistance: Replacing the benzylic hydrogens with fluorine increases the C-F BDE to ~116 kcal/mol. This bond is thermodynamically inert to the high-valent Iron-Oxo species (Compound I) in the CYP catalytic cycle.
Pathway Blockade Diagram
The following diagram illustrates the metabolic diversion achieved by this replacement.
Figure 1: Mechanism of metabolic stabilization. The C-F bonds in the 1,1-difluoroethyl group prevent the initial hydrogen abstraction step required for P450-mediated hydroxylation.
Part 3: Case Study – Urea Transporter B (UT-B) Inhibitors[6]
To objectively validate the performance of this moiety, we examine the optimization of triazolothienopyrimidine inhibitors of Urea Transporter B (UT-B), a target for diuretic development.
Study Context:
Researchers aimed to improve the metabolic stability of a lead compound containing a 4-ethylphenyl moiety. The ethyl group was identified as a metabolic soft spot.
Experimental Data Comparison:
Compound ID
R-Group on Phenyl Ring
UT-B Inhibition ()
Microsomal Stability ()
Intrinsic Clearance ()
Compound 1a
Ethyl ()
11 nM
< 5 min
High
Compound 1c
1,1-Difluoroethyl ()
15 nM
> 60 min
Low
Analysis:
Potency Retention: The bioisosteric replacement resulted in a negligible loss of potency (11 nM vs 15 nM), confirming that the 1,1-difluoroethyl group adequately mimics the steric and hydrophobic interactions of the ethyl group within the binding pocket.
Metabolic Switching: The half-life (
) increased by over 12-fold. The ethyl analog (1a) was rapidly hydroxylated at the benzylic position, whereas the 1,1-difluoroethyl analog (1c) completely suppressed this pathway.
(Source: Anderson et al., J. Med. Chem., and related patent literature on UT-B inhibitors)
Part 4: Synthetic Protocol
Direct introduction of the 1,1-difluoroethyl group can be challenging due to the instability of certain precursors. The following protocol utilizes a Nickel-catalyzed cross-coupling strategy, which is superior to traditional radical fluoroalkylation for late-stage functionalization.
Protocol: Ni-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids
Objective: Install the
group onto an aromatic scaffold using 1,1-difluoroethyl chloride (HCFC-142b).
atmosphere, charge a pressure tube with the arylboronic acid (0.2 mmol), (6.5 mg), and (55 mg).
Solvent Addition: Add anhydrous DME (2.0 mL).
Reagent Introduction: Bubble 1,1-difluoroethyl chloride gas into the solution for 30–60 seconds, or add a pre-prepared stock solution of the reagent in DME. Seal the tube immediately.
Reaction: Heat the reaction mixture to 110°C for 5–12 hours.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Safety Note: 1,1-Difluoroethyl chloride is a gas at room temperature (bp -9.5°C). Handle in a well-ventilated fume hood or sealed pressure vessels.
Part 5: Experimental Validation Protocols
To verify the bioisosteric success of this replacement in your own lead series, use the following standardized microsomal stability assay.
Protocol: In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance and identify metabolic hotspots.
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Incubation:
Pre-incubate microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Initiate reaction by adding the NADPH cofactor solution.
Time Points: 0, 5, 15, 30, and 60 minutes.
Termination & Analysis:
Quench aliquots at each time point with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
Centrifuge at 4000 rpm for 20 minutes to precipitate proteins.
Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation:
Plot
vs. Time.
Calculate slope (
).
.
.
Success Criteria:
A successful validation of the 1,1-difluoroethyl moiety should yield a
reduction of >50% compared to the ethyl/isopropyl analog, with an shift of less than 3-fold.
References
Liu, Y., et al. (2013). "1,1-Difluoroethyl-substituted triazolothienopyrimidines as inhibitors of a human urea transport protein (UT-B): New analogs and binding model." Bioorganic & Medicinal Chemistry Letters. Link
Zhang, J., et al. (2019).[6] "1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids."[1][2][3] RSC Advances. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Jeffries, B., et al. (2020).[7] "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry. Link
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety and compliance of your laboratory operations. The proper disposal of a...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety and compliance of your laboratory operations. The proper disposal of a novel or specialized chemical like 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine is a critical component of the research lifecycle.
Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, we must proceed with a conservative approach. This guide is structured based on an analysis of the compound's functional groups and grounded in established regulatory standards for chemical waste management. The fundamental principle is to treat this compound as a substance with unknown toxicity and potential hazards, requiring stringent controls.
Hazard Analysis: A Structurally-Informed Approach
The proper disposal procedure is dictated by the potential hazards of the chemical, which we can infer from its structure:
Halogenated Organic Compound : The presence of the 1,1-difluoroethyl group firmly places this molecule in the category of halogenated organic waste.[1][2] This is the single most important classification for its disposal. The carbon-fluorine bonds are strong, but upon thermal decomposition (e.g., incineration), they can form highly corrosive and toxic hydrogen fluoride (HF) gas.[3] Therefore, this waste must never be mixed with non-halogenated organic waste.[2][4]
Heterocyclic Amine (1,2-oxazol-5-amine) : The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen.[5] While oxazoles are generally considered thermally stable, the amine substituent (-NH2) imparts basicity and potential irritant properties.[6][7] Amines as a class can cause skin and respiratory irritation.
Unknown Toxicological Profile : As a specialized research chemical, this compound lacks extensive toxicological data. Therefore, in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450), it should be handled as a "particularly hazardous substance," warranting special precautions in handling and disposal.[8][9]
Part 1: Pre-Disposal Safety & Spill Management
Before waste is generated, ensure the proper controls are in place. These protocols are essential for minimizing exposure and preparing for any accidental release.
Engineering Controls and Personal Protective Equipment (PPE)
All handling of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine, including weighing, transfers, and the addition of waste to a container, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10] Appropriate PPE is mandatory to prevent skin and eye contact.[11]
PPE Item
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
Protects eyes from splashes of the compound or solvents used with it. Standard safety glasses are insufficient.
Hand Protection
Nitrile or Neoprene gloves. Consider double-gloving.
Provides a barrier against skin contact. Check glove manufacturer's compatibility charts. Discard and replace immediately if contamination is suspected.
Body Protection
Flame-resistant laboratory coat, fully buttoned.
Protects skin and personal clothing from contamination.
Additional Protection
For larger quantities or spill cleanup, consider a face shield and chemically resistant apron.
Provides an additional layer of protection for the face and body against significant splashes.
Spill Cleanup Protocol
Accidental spills must be managed promptly and safely.
Small Spills (Manageable by lab personnel) :
Alert personnel in the immediate area.
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
Carefully sweep or scoop the absorbed material into a designated, properly labeled container for halogenated solid waste.
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), collecting the cleaning materials as halogenated waste.
Wash the area with soap and water.
Large Spills :
Evacuate the laboratory immediately.
Alert your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures.
Do not attempt to clean up a large spill without specialized training and equipment.
Part 2: Step-by-Step Disposal Protocol
The proper segregation, collection, and labeling of waste are mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]
Step 1: Decontamination of Labware
All glassware, stir bars, and equipment that have come into direct contact with 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine must be decontaminated.
Initial Rinse : Rinse the equipment with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol, or ethyl acetate).
Collect Rinse Solvent : This initial rinse solvent is now considered hazardous waste. It must be collected and disposed of in the Halogenated Organic Liquid Waste container.[4]
Secondary Cleaning : After the initial decontamination rinse, the equipment can be cleaned using standard laboratory procedures (e.g., washing with soap and water).
Step 2: Waste Segregation and Collection
This is the most critical step. Improper segregation can lead to dangerous chemical reactions, damage to disposal facilities, and significant regulatory penalties.
Contaminated solid materials (e.g., absorbent pads from spills, used gloves, weigh paper). These should be collected in a separate, clearly labeled Halogenated Solid Waste container.
Proper containment and labeling ensure safe storage and transport.[14]
Parameter
Requirement
Container Type
Use a chemically compatible container with a secure, screw-top lid (e.g., high-density polyethylene (HDPE) or glass). The container must be in good condition with no leaks or cracks.[14]
Container Lid
The container must be kept closed at all times except when actively adding waste.[14] Do not leave a funnel in the container opening.
Labeling
Affix a "Hazardous Waste" label to the container before adding any waste.[14] The label must include: • The words "HAZARDOUS WASTE" . • The full chemical name: "3-(1,1-difluoroethyl)-1,2-oxazol-5-amine" and any other components, with percentages. Do not use abbreviations. • The specific hazard characteristics (e.g., Irritant, Toxic). • The accumulation start date (the date the first drop of waste is added).
Step 4: Storage and Disposal
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[14]
Store the sealed waste container in secondary containment (e.g., a chemical-resistant tray or tub).
Ensure the SAA is away from ignition sources and incompatible materials.
When the container is 90% full, or as per your institution's policy, contact your EHS office to arrange for pickup and disposal by a licensed hazardous waste facility.
Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper disposal of waste related to 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine.
Caption: Waste disposal workflow for 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine.
By adhering to this comprehensive guide, you ensure that your laboratory practices remain compliant with safety regulations and contribute to the protection of both your personnel and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS office for local requirements.